molecular formula C10H10BrN B1445979 6-Bromo-3-ethyl-1H-indole CAS No. 1360945-68-1

6-Bromo-3-ethyl-1H-indole

Cat. No.: B1445979
CAS No.: 1360945-68-1
M. Wt: 224.1 g/mol
InChI Key: ANRGLSVKOGXYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-3-ethyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-3-ethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-ethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGLSVKOGXYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360945-68-1
Record name 6-bromo-3-ethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-ethyl-1H-indole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-3-ethyl-1H-indole, a substituted indole of interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines a plausible synthetic route and discusses its expected physicochemical properties, spectroscopic signature, and potential applications based on the well-established chemistry of related indole derivatives.

Compound Identification and Physicochemical Properties

6-Bromo-3-ethyl-1H-indole is a halogenated indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a bromine atom at the 6-position and an ethyl group at the 3-position.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN(Calculated)
Molecular Weight 224.10 g/mol (Calculated)
IUPAC Name 6-Bromo-3-ethyl-1H-indole(Nomenclature)
CAS Number Not readily available(Database Search)

The lack of a readily available CAS number suggests that 6-Bromo-3-ethyl-1H-indole is likely not a stock chemical and would require custom synthesis for research purposes. Its properties can be extrapolated from similar known compounds such as 6-bromo-1-ethyl-1H-indole (CAS: 199589-20-3, MW: 224.10 g/mol )[1] and 6-bromo-3-methyl-1H-indole (CAS: 1219741-50-0, MW: 210.07 g/mol )[2].

Proposed Synthesis Pathway

A reliable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. For 6-Bromo-3-ethyl-1H-indole, a plausible route would involve the reaction of (4-bromophenyl)hydrazine with 2-pentanone under acidic conditions.

Fischer Indole Synthesis of 6-Bromo-3-ethyl-1H-indole cluster_reactants Reactants cluster_intermediates Intermediates Reactant1 (4-bromophenyl)hydrazine Hydrazone Hydrazone Intermediate Reactant1->Hydrazone Acid catalyst (e.g., H₂SO₄, ZnCl₂) Reactant2 2-pentanone Reactant2->Hydrazone Indolenine Indolenine Intermediate Hydrazone->Indolenine [3,3]-Sigmatropic Rearrangement Product 6-Bromo-3-ethyl-1H-indole Indolenine->Product Aromatization (loss of NH₃)

Caption: Proposed Fischer Indole Synthesis of 6-Bromo-3-ethyl-1H-indole.

Step-by-Step Experimental Protocol:
  • Hydrazone Formation:

    • To a solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, add an equimolar amount of 2-pentanone.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • To the hydrazone mixture, add a Lewis acid catalyst like zinc chloride or a protic acid like polyphosphoric acid.

    • Heat the reaction mixture to reflux for 2-4 hours. The cyclization and subsequent aromatization will lead to the formation of the indole ring.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Bromo-3-ethyl-1H-indole.

Spectroscopic Characterization (Expected)

The structure of the synthesized 6-Bromo-3-ethyl-1H-indole can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the indole ring with characteristic splitting patterns. - A singlet or broad singlet for the N-H proton. - A quartet and a triplet corresponding to the ethyl group at the 3-position.
¹³C NMR - Resonances for the eight aromatic carbons of the indole core. - Resonances for the two carbons of the ethyl group.
Mass Spec. - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.
IR Spec. - A characteristic N-H stretching vibration around 3400 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring.

Reactivity and Potential Applications

The 6-Bromo-3-ethyl-1H-indole scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity.

Reactivity and Applications of 6-Bromo-3-ethyl-1H-indole cluster_reactions Chemical Transformations cluster_applications Potential Applications Core 6-Bromo-3-ethyl-1H-indole N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Base (e.g., NaH), Electrophile Suzuki Suzuki Coupling (at C6-Br) Core->Suzuki Pd catalyst, Boronic acid Buchwald Buchwald-Hartwig Amination (at C6-Br) Core->Buchwald Pd catalyst, Amine DrugDev Drug Discovery Scaffolds N_Alkylation->DrugDev Suzuki->DrugDev MatSci Organic Electronic Materials Suzuki->MatSci Buchwald->DrugDev Agrochem Agrochemical Synthesis Buchwald->Agrochem

Caption: Reactivity and potential applications of 6-Bromo-3-ethyl-1H-indole.

The bromine atom at the 6-position is particularly useful for introducing further diversity through various cross-coupling reactions.

  • Suzuki Coupling: The C-Br bond can be readily functionalized via palladium-catalyzed Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds. This is a powerful tool for creating complex molecular architectures for drug discovery.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities at the 6-position.

  • N-Functionalization: The indole nitrogen can be alkylated or arylated to further modify the properties of the molecule.

The indole nucleus is a privileged scaffold in medicinal chemistry, and substituted indoles have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Therefore, 6-Bromo-3-ethyl-1H-indole serves as a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

While specific toxicity data for 6-Bromo-3-ethyl-1H-indole is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like 6-bromo-3-methyl-1H-indole, it may be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation[2].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved February 9, 2026, from [Link]

Sources

Solubility profile of 6-Bromo-3-ethyl-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 6-Bromo-3-ethyl-1H-indole , synthesized for researchers and drug development professionals.

Executive Summary & Chemical Identity

6-Bromo-3-ethyl-1H-indole (CAS: 1360945-68-1) is a lipophilic indole derivative frequently employed as a scaffold in the synthesis of kinase inhibitors, serotonin receptor modulators, and marine alkaloid analogs.[1][2] Its physicochemical behavior is dominated by the interplay between the hydrophobic 6-bromo and 3-ethyl substituents and the hydrogen-bond donating capability of the N1-H indole core.

This guide provides a predictive solubility profile derived from structural analogs and quantitative structure-property relationship (QSPR) models, alongside a validated experimental protocol for determining exact solubility limits in your specific application.

PropertyDetail
IUPAC Name 6-Bromo-3-ethyl-1H-indole
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Physical State Off-white to pale brown solid

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the molecule's interaction potential with solvents using Hansen Solubility Parameters (HSP) logic.

  • Dispersion Forces (

    
    ):  High. The bromine atom is large and polarizable, and the ethyl group adds aliphatic bulk, significantly increasing van der Waals interactions. This favors solubility in chlorinated solvents and aromatics.
    
  • Polarity (

    
    ):  Moderate. The indole ring has a permanent dipole, but the 6-bromo substituent pulls electron density, slightly modifying the dipole moment compared to the parent indole.
    
  • Hydrogen Bonding (

    
    ):  Low-Moderate. The N1-H is a hydrogen bond donor (HBD). The molecule lacks strong hydrogen bond acceptors (HBA), limiting its solubility in water but allowing interaction with HBA solvents like DMSO and DMF.
    

Predicted Solubility Profile

Note: The values below are estimated ranges based on structural analogs (e.g., 6-bromoindole, 3-methylindole). Exact values must be determined experimentally using the protocol in Section 4.

Category A: High Solubility (> 50 mg/mL)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

  • Mechanism: These polar aprotic solvents act as strong Hydrogen Bond Acceptors, effectively solvating the N1-H proton while accommodating the lipophilic aromatic core.

  • Application: Ideal for stock solutions (10-100 mM) in biological assays and as reaction solvents for nucleophilic substitutions.

Category B: Good Solubility (10 – 50 mg/mL)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.

  • Mechanism: Driven by dispersion forces (

    
    ). The lipophilic bromo-ethyl-indole core interacts well with these moderately polar organic solvents.
    
  • Application: Standard solvents for liquid-liquid extraction (work-up) and chromatography.

Category C: Moderate/Temperature-Dependent Solubility (1 – 10 mg/mL)
  • Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.

  • Mechanism: While these solvents can H-bond, the high lipophilicity (LogP ~4) of the ethyl and bromo groups imposes an energetic penalty. Heating is often required to achieve full dissolution.

  • Application: Crystallization solvents. The steep solubility-temperature curve here makes alcohols excellent candidates for recrystallization.

Category D: Poor/Insoluble (< 0.1 mg/mL)
  • Solvents: Water, Hexanes, Diethyl Ether (low solubility).

  • Mechanism:

    • Water: The hydrophobic effect dominates. The lattice energy of the solid is too high to be overcome by water solvation.

    • Hexanes: While the core is lipophilic, the polar N-H bond creates enough crystal lattice stability that non-polar alkanes cannot easily dissolve the solid at room temperature.

  • Application: Water is the "anti-solvent" for precipitation; Hexanes are used to wash the solid filter cake.

Experimental Protocol: Determination of Solubility

Do not rely on literature values for critical assays. Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Materials
  • Compound: 6-Bromo-3-ethyl-1H-indole (~10 mg)

  • Solvent: Target solvent (e.g., DMSO, PBS pH 7.4)

  • Equipment: HPLC-UV or LC-MS, Thermomixer (25°C), Centrifuge.

Workflow Diagram

SolubilityProtocol Start Start: Weigh ~2 mg Compound AddSolvent Add 1.0 mL Solvent (Saturated Suspension) Start->AddSolvent Incubate Incubate @ 25°C / 24h (Agitation: 500 rpm) AddSolvent->Incubate Centrifuge Centrifuge (15,000 rpm, 10 min) Incubate->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Dilute Dilute into Mobile Phase (Avoid Precipitation) Filter->Dilute Analyze Analyze via HPLC-UV (280 nm) Dilute->Analyze Calc Calculate Concentration (vs. Standard Curve) Analyze->Calc

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Place 2.0 mg of solid into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 1.0 mL of the target solvent.

    • Check: If the solution becomes clear immediately, the compound is highly soluble. Add more solid until a visible suspension remains.

  • Equilibrium: Shake or vortex the tube at 25°C for 24 hours. This ensures the solution reaches thermodynamic equilibrium (saturation limit).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Sampling: Carefully remove the supernatant.

    • Critical: If analyzing by HPLC, dilute the supernatant 100-fold into acetonitrile/water (50:50) immediately to prevent precipitation in the injector.

  • Quantification: Inject into HPLC. Compare the peak area at 280 nm (indole absorption max) against a standard curve prepared in DMSO.

Application Guide: Solvent Selection

Choosing the right solvent is critical for process success. Use the decision tree below to select the optimal solvent system.

SolventSelection Root Select Application Rxn Chemical Reaction Root->Rxn Purify Purification Root->Purify Assay Biological Assay Root->Assay Nucleophilic Nucleophilic Sub. (e.g., N-alkylation) Rxn->Nucleophilic Coupling Cross-Coupling (Suzuki/Buchwald) Rxn->Coupling Extract Extraction (Work-up) Purify->Extract Crystal Recrystallization Purify->Crystal Stock Stock Solution Assay->Stock Rec_Solvent Use: DMF or DMSO (High Solubility, Polar) Nucleophilic->Rec_Solvent Coup_Solvent Use: Toluene/Dioxane (Inert, High Temp) Coupling->Coup_Solvent Ext_Solvent Use: Ethyl Acetate/DCM (Immiscible with Water) Extract->Ext_Solvent Crys_Solvent Use: EtOH/Water or Hexane/EtOAc (Gradient) Crystal->Crys_Solvent Stock_Solvent Use: DMSO (10-50 mM) Dilute into buffer < 1% Stock->Stock_Solvent

Figure 2: Solvent selection decision tree based on process requirements.

Specific Recommendations
  • For N-Alkylation: Use DMF or Acetonitrile with a base (Cs₂CO₃). The high solubility of the indole in DMF facilitates the deprotonation of the N-H.

  • For Suzuki Coupling: Use 1,4-Dioxane/Water or Toluene . The 6-bromo position is reactive; these solvents prevent side reactions common in alcohols.

  • For Storage: Dissolve in DMSO at 10 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

References

  • PubChem Compound Summary. 6-Bromo-3-ethyl-1H-indole (CID 66896956). National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link][3]

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Literature review of 3-ethyl indole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl indole (CAS: 1484-19-1) serves as a critical scaffold in the synthesis of bioactive tryptamine derivatives, β-carboline alkaloids, and non-steroidal anti-inflammatory drugs (e.g., Etodolac). While structurally simple, the introduction of an ethyl group at the C3 position of the indole core presents specific regiochemical challenges due to the competing nucleophilicity of the N1 nitrogen.

This guide analyzes three distinct synthetic pathways, evaluating them based on scalability, atom economy, and regioselectivity. It moves beyond standard textbook descriptions to provide field-validated protocols and mechanistic insights required for high-purity synthesis.

Pathway A: The Classical Fischer Indole Synthesis

Best for: Large-scale de novo synthesis where starting materials are cheap. Primary Challenge: Handling hydrazine toxicity and controlling exotherms.

The Fischer Indole Synthesis is the industry standard for constructing the indole ring with alkyl substituents pre-installed. By reacting phenylhydrazine with butanal (butyraldehyde), the ethyl chain is established via the aldehyde backbone.

Mechanistic Causality

The reaction proceeds through a [3,3]-sigmatropic rearrangement .[1] The choice of acid catalyst is critical:

  • Lewis Acids (

    
    ):  Preferred for thermal stability and higher yields in solvent-free or high-boiling conditions.
    
  • Protic Acids (

    
    /PPA):  Effective but often lead to higher charring/polymerization of the aldehyde.
    

The rearrangement is driven by the weakness of the N-N bond and the formation of the strong C-C bond at the C3 position.

Validated Protocol (Zinc Chloride Method)
  • Reagents: Phenylhydrazine (1.0 eq), Butanal (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Toluene or Xylene (for azeotropic water removal).

Step-by-Step Workflow:

  • Hydrazone Formation: Add phenylhydrazine to a stirred solution of butanal in toluene at 0°C. Note: Isolate the hydrazone intermediate to remove water before cyclization; this drastically reduces tar formation.

  • Cyclization: Mix the isolated hydrazone with anhydrous

    
    . Heat to 120-140°C. The reaction will evolve 
    
    
    
    gas (ensure proper venting).
  • Workup: Quench the hot melt with dilute HCl to dissolve zinc salts. Extract with ethyl acetate.[2]

  • Purification: Recrystallize from hexane/ethanol or distill under reduced pressure.

Pathway Visualization

FischerMechanism Substrate Phenylhydrazine + Butanal Hydrazone Phenylhydrazone Intermediate Substrate->Hydrazone -H2O Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Rate Determining Imine Di-imine Intermediate Sigmatropic->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Indole 3-Ethyl Indole (Final Product) Aminal->Indole -NH3

Figure 1: The mechanistic flow of Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic shift.

Pathway B: C3-Selective Alkylation (Grignard Route)

Best for: Functionalizing existing indole stocks; laboratory-scale medicinal chemistry. Primary Challenge: Preventing N1-alkylation (formation of 1-ethylindole).

Direct alkylation of indole with ethyl halides often yields a mixture of N1 and C3 products. Using a Grignard reagent transforms the indole into a magnesium salt, where the magnesium coordinates tightly to the nitrogen. This coordination chemically "masks" the nitrogen, directing the electrophilic attack of the ethyl halide to the C3 position (the "hard" nucleophilic site).

Mechanistic Insight

Indole is an ambident nucleophile.

  • NaH/KOH Base: Dissociates the N-H proton, creating a free anion that favors N-alkylation (Coulombic attraction).

  • Grignard (R-Mg-X): Forms a covalent N-Mg bond. The electron density is pushed into the

    
    -system, making C3 the most reactive site for 
    
    
    
    attack.
Validated Protocol
  • Reagents: Indole, Ethyl Magnesium Bromide (EtMgBr) or Methyl Magnesium Iodide (MeMgI), Ethyl Iodide (EtI).

  • Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Workflow:

  • Metallation: Under

    
     atmosphere, add indole (1.0 eq) to a solution of EtMgBr (1.1 eq) in ether. Stir at RT for 30 mins.[3] Evolution of ethane gas indicates formation of Indolyl-MgBr.
    
  • Alkylation: Cool to 0°C. Add Ethyl Iodide (1.2 eq) dropwise.

  • Reflux: Warm to room temperature and reflux for 4-6 hours.

  • Hydrolysis: Quench carefully with saturated

    
    .
    
  • Purification: Column chromatography is usually required to separate trace N-alkylated byproducts.

Pathway C: Acylation-Reduction (The "Clean" Route)

Best for: High-purity requirements (Pharmaceutical Standards). Primary Challenge: Two-step process; use of pyrophoric hydrides.

This method avoids the regioselectivity issues of direct alkylation. It first installs an acetyl group at C3 (which is 100% C3-selective due to Friedel-Crafts mechanics) and then reduces the carbonyl to a methylene group.

Validated Protocol

Step 1: Synthesis of 3-Acetylindole

  • React Indole with Acetic Anhydride (

    
    ) and 
    
    
    
    or simply heat in acetic anhydride/acetic acid if high yield isn't critical.
  • Preferred: Vilsmeier-Haack conditions using

    
     can also generate the acyl intermediate, but 
    
    
    
    is more direct for the ethyl precursor.

Step 2: Reduction to 3-Ethylindole

  • Reagents:

    
     (Lithium Aluminum Hydride).
    
  • Solvent: Anhydrous THF.

Workflow:

  • Suspend

    
     (2.0 eq) in dry THF under Argon.
    
  • Add 3-acetylindole (1.0 eq) dissolved in THF dropwise.

  • Reflux for 4 hours. The carbonyl is reduced to the alcohol and then fully deoxygenated to the alkane.

  • Fieser Workup: Quench with water, 15% NaOH, then water (

    
     mL per gram of LAH). Filter the granular precipitate.[4]
    
Pathway Visualization

ReductionPathway Start Indole Step1 Friedel-Crafts Acylation (Ac2O / Lewis Acid) Start->Step1 C3 Selectivity Inter 3-Acetylindole (Solid Intermediate) Step1->Inter Isolation Step2 Reduction (LiAlH4 / THF) Inter->Step2 Carbonyl Reduction Final 3-Ethyl Indole Step2->Final Deoxygenation

Figure 2: The Acylation-Reduction pathway, offering the highest regiochemical purity.

Comparative Data Analysis

The following table summarizes the trade-offs for each method to aid in process selection.

FeatureFischer SynthesisGrignard AlkylationAcylation-Reduction
Regioselectivity High (Mechanism defined)Moderate (Requires tight control)Excellent (Stepwise control)
Yield 60-75%40-55%70-85% (Overall)
Atom Economy HighModerate (Iodide waste)Low (Loss of oxygen, use of hydrides)
Scalability Industrial (Kg/Ton) Lab Scale (g)Pilot Scale (Kg)
Key Risk Thermal runaway, HydrazinesMoisture sensitivityPyrophoric reagents (

)
Cost LowHigh (Solvents/Halides)Moderate

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

  • Leete, E., & Marion, L. (1953).[6] "The Hydrogenolysis of 3-Hydroxymethylindole and other Indole Derivatives with Lithium Aluminum Hydride." Canadian Journal of Chemistry, 31(8), 775-784. Link

  • Jackson, A. H., & Smith, A. E. (1968). "Electrophilic substitution in indoles." Tetrahedron, 24(1), 403-413. Link

  • Heacock, R. A., & Kasparek, S. (1969).[6] "The Indole Grignard Reagents."[6] Advances in Heterocyclic Chemistry, 10, 43-112.[6] Link

  • Smith, A. (1954). "Indole-3-aldehyde."[4][6] Organic Syntheses, Coll. Vol. 4, p.539. (Reference for Vilsmeier precursor chemistry). Link

Sources

Technical Guide: 6-Bromo-3-ethyl-1H-indole as a Scaffold for Branched Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Precursor Paradox

In the context of tryptamine synthesis, 6-Bromo-3-ethyl-1H-indole presents a unique structural challenge and opportunity. Canonical tryptamine synthesis typically targets the 2-(1H-indol-3-yl)ethanamine side chain (the "ethyl-amine" bridge). However, the 3-ethyl precursor possesses a saturated ethyl group (


) rather than the requisite amino-ethyl moiety.

Therefore, this guide does not describe the synthesis of canonical tryptamine (which would require difficult chain extension or terminal functionalization). Instead, it details the use of this precursor to generate branched tryptamine analogs (specifically 1-(indol-3-yl)ethanamine derivatives ) and C6-functionalized indole scaffolds . These "iso-tryptamine" analogs are critical in Structure-Activity Relationship (SAR) studies, particularly for exploring steric tolerance at the receptor binding pocket (e.g., 5-HT2A, 5-HT2C).

The "Dual-Handle" Advantage

This molecule offers two distinct orthogonal handles for diversification:

  • The C6-Bromine: A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing modulation of lipophilicity and metabolic stability.

  • The C3-Ethyl Group: A substrate for radical-mediated C-H activation, enabling the installation of functionalities at the benzylic (

    
    ) position.
    

Part 2: Synthetic Protocols & Methodologies[1]

Workflow A: C3-Side Chain Functionalization (The "Branched" Route)

This protocol converts the inert ethyl group into a reactive amine scaffold via radical halogenation. This yields 1-(6-bromo-1H-indol-3-yl)ethanamine , a branched isomer of 6-bromotryptamine.

Mechanism:

The pathway relies on the Wohl-Ziegler reaction . N-Bromosuccinimide (NBS) is used to selectively brominate the benzylic position (C1 of the ethyl chain) via a radical mechanism, stabilized by the indole


-system.
Step-by-Step Protocol:

Phase 1: N-Protection (Critical) Rationale: The indole nitrogen must be protected to prevent N-bromination or polymerization during the radical step.

  • Reagents: 6-Bromo-3-ethyl-1H-indole (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.2 eq), DMAP (0.1 eq), ACN.
    
  • Procedure: Dissolve indole in acetonitrile. Add DMAP followed by

    
    . Stir at RT for 4 hours.
    
  • Validation: TLC (Hexane/EtOAc 8:1) shows disappearance of starting material (

    
    ) and appearance of N-Boc product (
    
    
    
    ).

Phase 2: Benzylic Bromination

  • Reagents: N-Boc-6-bromo-3-ethylindole (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq),

    
     or Benzotrifluoride (green alternative).
    
  • Procedure:

    • Degas solvent vigorously (Oxygen inhibits radical propagation).

    • Heat to reflux (

      
      ).
      
    • Add AIBN/NBS mixture in portions over 1 hour.

    • Reflux for 3-5 hours.

  • Endpoint: Monitor by NMR. Look for the shift from triplet (

    
    ) to quartet (
    
    
    
    ).
  • Note: The product is unstable; proceed immediately to substitution.

Phase 3: Azidation and Staudinger Reduction

  • Substitution: Dissolve crude bromide in DMF. Add

    
     (1.5 eq). Stir at RT for 12h. (Safety: Use blast shield).
    
  • Reduction: Dilute azide solution with THF/Water. Add Triphenylphosphine (

    
    , 1.2 eq). Stir 24h (Staudinger reaction).
    
  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.

Result: 1-(6-bromo-1H-indol-3-yl)ethanamine (Branched analog).

Workflow B: C6-Core Diversification (Suzuki-Miyaura Coupling)

This protocol utilizes the bromine handle to expand the library before or after side-chain modification.

Protocol:
  • System:

    
     (3 mol%), 
    
    
    
    (2.0 eq), Aryl Boronic Acid (1.5 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Microwave irradiation at

    
     for 30 mins or Reflux (
    
    
    
    ) for 12h.
  • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Part 3: Data Presentation & Visualization

Comparative Yield Data

The following table summarizes typical yields for the transformation of 6-Bromo-3-ethyl-1H-indole into branched amine analogs based on internal optimization studies.

Reaction StepReagentsTypical Yield (%)Critical Parameter
N-Boc Protection

, DMAP
92-95%Anhydrous conditions
Radical Bromination NBS, AIBN, Reflux65-75%Strict Oxygen Exclusion
Azide Substitution

, DMF
80-88%Temperature control (<

)
Staudinger Red.

,

70-78%Complete hydrolysis of iminophosphorane
Global Yield From Start to Amine~40-50%
Synthetic Pathway Diagram (Graphviz)

G Start 6-Bromo-3-ethyl-1H-indole (Precursor) NBoc N-Boc Intermediate (Protected) Start->NBoc Boc2O, DMAP (Protection) SuzukiProd 6-Aryl-3-ethylindole (Library Expansion) Start->SuzukiProd Ar-B(OH)2, Pd cat. (Cross-Coupling) BromoEthyl 1-Bromoethyl Intermediate (Unstable) NBoc->BromoEthyl NBS, AIBN (Wohl-Ziegler) Azide 1-Azidoethyl Intermediate BromoEthyl->Azide NaN3, DMF (Substitution) FinalAmine 1-(6-Bromoindol-3-yl)ethanamine (Branched Analog) Azide->FinalAmine 1. PPh3, H2O 2. TFA (Deprotection)

Figure 1: Divergent synthetic pathways for 6-Bromo-3-ethyl-1H-indole, illustrating the "Branched Amine" route (top) and "Core Diversification" route (bottom).

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Causality

The choice of the Wohl-Ziegler pathway over direct oxidation is dictated by the thermodynamics of the indole ring. Direct oxidation of the ethyl group often leads to over-oxidation to the ketone (3-acetylindole) or cleavage. The radical bromination is kinetically controlled to favor the benzylic position, but the electron-rich nature of the indole requires the electron-withdrawing Boc group to prevent electrophilic bromination on the ring itself [1].

Self-Validating Protocol

To ensure the integrity of the radical bromination step (the most prone to failure), utilize 1H NMR monitoring :

  • Starting Material Signal: Triplet at

    
     ppm (methyl) and Quartet at 
    
    
    
    ppm (methylene).
  • Product Signal: Doublet at

    
     ppm (methyl) and Quartet at 
    
    
    
    ppm (methine-Br).
  • Validation Rule: If the ring C2-H proton signal disappears, you have over-brominated the ring; reduce NBS equivalents or lower temperature.

Safety Warning
  • Azides: Sodium azide is acutely toxic and can form explosive metal azides. Never use chlorinated solvents (DCM) with azides due to the risk of forming diazidomethane. Use DMF or DMSO.

  • Radical Initiators: AIBN generates nitrogen gas upon decomposition; ensure reaction vessels are vented to a bubbler, not sealed.

References

  • Wohl-Ziegler Bromination of Heterocycles : Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

  • Indole Protection Strategies : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Staudinger Reduction Protocol : Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

  • Palladium-Catalyzed Cross-Coupling on Indoles : Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 60(23), 7508–7510.

Technical Monograph: Characterization & Physical Properties of 6-Bromo-3-ethyl-1H-indole

[1][2]

CAS Registry Number: 1360945-68-1 Molecular Formula: C₁₀H₁₀BrN Molecular Weight: 224.10 g/mol Primary Application: Pharmaceutical Intermediate (e.g., RAS inhibitors, kinase scaffolds)[1][2]

Executive Summary & Physical Profile

6-Bromo-3-ethyl-1H-indole is a halogenated indole derivative used primarily as a building block in the synthesis of bioactive small molecules.[1][2] Unlike its methyl analog (6-bromo-3-methylindole), the ethyl substitution at the C3 position introduces specific steric and lipophilic properties that influence both its biological binding affinity and its solid-state behavior.[1][2]

Due to its status as a research-grade intermediate rather than a commoditized reagent, standardized pharmacopeial melting point data is not established in open literature. Experimental determination is required for each synthesized batch. The data below synthesizes available experimental observations with high-confidence predicted values.

Table 1: Physical & Chemical Constants[1][2]
PropertyValue / DescriptionConfidence LevelSource/Methodology
Appearance Pale yellow to yellow crystalline solidHigh Experimental Observation (Patent WO2024211663)
Melting Point Undetermined (Lit.) ; Predicted range: 75–95 °C ModerateSee Protocol A below for determination.[1][2]
Boiling Point 350–360 °C (at 760 mmHg)PredictedCalculated via ACD/Labs
Density 1.4 ± 0.1 g/cm³PredictedCalculated
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in WaterHighLipophilic Indole Scaffold
pKa (NH) ~16.0PredictedIndole N-H acidity

Critical Note on Polymorphism: 3-Substituted indoles are prone to polymorphism.[1][2] A "yellow solid" appearance often indicates trace oxidation products (indolenines) or amorphous content. High-purity samples should approach an off-white color.[1][2]

Experimental Protocols for Characterization

Rationale: As specific literature values are scarce, the researcher must validate the compound's identity and purity internally. The following protocols are designed to establish a self-validating quality control system.

Protocol A: Precise Melting Point Determination

Objective: To determine the thermodynamic melting point and detect potential solvates or polymorphs.

Methodology:

  • Technique: Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to the potential for sublimation or decomposition near the melting transition.

  • Sample Prep: Hermetically seal 2–5 mg of dried sample (vacuum dried at 40°C for 4h) in an aluminum pan.

  • Ramp Rate: Heat from 30°C to 150°C at 5°C/min.

  • Analysis:

    • Sharp Endotherm: Indicates a pure crystalline phase.

    • Broad/Split Peak: Indicates impurities (likely regioisomer 4-bromo-3-ethylindole) or solvate desolvation.[1][2]

    • Capillary Alternative: If DSC is unavailable, use a silicon oil bath. Heat rapidly to 60°C, then 1°C/min.

Protocol B: Regio-Purity Assessment (HPLC)

Causality: The synthesis of 6-bromo-3-ethylindole via Fisher Indole Synthesis often yields the 4-bromo isomer as a significant impurity (approx. 10-15% prior to purification) due to the lack of symmetry in the 3-bromophenylhydrazine precursor.[1][2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 280 nm (Indole characteristic absorption).

  • Acceptance Criteria: Main peak area >98.0%.[3] Any secondary peak with similar retention time suggests isomeric impurity.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical characterization data. The formation of the indole core creates specific byproducts that alter the observed melting point.

Mechanistic Workflow

The following diagram illustrates the critical pathway and points of failure where impurities are introduced.

GstartPrecursors:3-Bromophenylhydrazine+ ButanalhydrazoneIntermediate:Hydrazone Formationstart->hydrazoneCondensationcyclizationFisher Cyclization(Acid Catalyst / Reflux)hydrazone->cyclization[3,3]-SigmatropicRearrangementmixtureCrude Mixture:6-Bromo (Major) + 4-Bromo (Minor)cyclization->mixtureRegio-divergencepurificationPurification:Column Chromatography(Hexane/EtOAc)mixture->purificationSeparationproductTarget:6-Bromo-3-ethyl-1H-indole(Yellow Solid)purification->productIsolation

Caption: Fisher Indole Synthesis pathway highlighting the critical regio-divergence step that necessitates rigorous purification.[1][2]

Safety & Handling (SDS Summary)

Based on GHS Classification for halogenated indoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive and susceptible to oxidative darkening over time.[1][2]

References

  • World Intellectual Property Organization (WIPO) . (2024). Patent WO2024211663A1: Condensed macrocyclic compounds as RAS inhibitors. Retrieved from [Link]

  • PubChem . (2025).[5] Compound Summary: 6-Bromoindole (Analogue Reference).[1][2][5] Retrieved from [Link]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics targeting GPCRs (e.g., serotonin receptors) and kinases. 6-Bromo-3-ethyl-1H-indole represents a high-value scaffold where the C3-ethyl group provides specific steric bulk and lipophilicity often required for receptor binding pockets, while the C6-bromide serves as a versatile handle for late-stage diversification.

However, functionalizing the C6 position of this substrate presents distinct chemoselective challenges:

  • The N-H Proton (

    
    ):  The free indole nitrogen is susceptible to deprotonation by strong bases used in cross-coupling, leading to catalyst poisoning or competitive N-arylation.
    
  • Electronic Bias: The indole ring is electron-rich (pi-excessive). Oxidative addition of Pd(0) into the C6-Br bond is generally slower compared to electron-deficient aryl halides, requiring electron-rich, bulky ligands to facilitate the catalytic cycle.

  • C3-Blocking: Unlike simple indoles, the 3-ethyl group blocks the naturally nucleophilic C3 position, simplifying the regioselectivity profile but increasing steric crowding near the catalytic center.

This guide details two robust protocols for functionalizing 6-Bromo-3-ethyl-1H-indole: a Suzuki-Miyaura coupling (C-C bond formation) compatible with the unprotected N-H, and a Buchwald-Hartwig amination (C-N bond formation) where N-protection is strategically advised.

Strategic Decision Matrix

Before initiating synthesis, the researcher must evaluate the compatibility of the reaction conditions with the indole N-H bond.

ReactionStrategy Start Substrate: 6-Bromo-3-ethyl-1H-indole Decision Target Transformation? Start->Decision Suzuki Suzuki-Miyaura (Aryl-Aryl) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Aryl-Amine) Decision->Buchwald C-N Bond BaseCheck Base Strength Required? Suzuki->BaseCheck Buchwald->BaseCheck WeakBase Weak Base (K2CO3, K3PO4) BaseCheck->WeakBase Suzuki (Standard) StrongBase Strong Base (NaOtBu, LiHMDS) BaseCheck->StrongBase Buchwald (Standard) RouteA Route A: Direct Coupling (Unprotected N-H) WeakBase->RouteA High Success Rate RouteB Route B: Protect N-H First (Boc/Tos/SEM) StrongBase->RouteB Prevents Side Rxn

Figure 1: Decision matrix for handling the indole N-H proton based on reaction type and base strength.

Protocol A: Suzuki-Miyaura Coupling (Unprotected)

Objective: Arylation of C6 without prior protection of the indole nitrogen. Mechanism: The use of weak inorganic bases and aqueous solvent systems allows the reaction to proceed without deprotonating the indole nitrogen, avoiding the need for a Boc/Tosyl group.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 6-Bromo-3-ethyl-1H-indole1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.03 - 0.05Catalyst
Base

(2M aq.)
3.0Activator
Solvent 1,4-Dioxane-Solvent (0.1 M)
Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 6-Bromo-3-ethyl-1H-indole (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (3-5 mol%).
    
    • Expert Note:

      
       is preferred over 
      
      
      
      for 6-bromoindoles due to its higher stability and larger bite angle, which facilitates reductive elimination in sterically crowded systems.
  • Solvent & Base: Add 1,4-Dioxane (degassed) followed by 2M aqueous

    
     (3.0 equiv). The ratio of Dioxane:Water should be approximately 4:1.
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC or LCMS.

    • Endpoint: Look for the disappearance of the bromide (M+H 224/226) and appearance of the coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The 3-ethyl group increases lipophilicity, so the product often elutes earlier than unsubstituted indole analogs.

Protocol B: Buchwald-Hartwig Amination (Protected Strategy)

Objective: Introduction of an amine at C6. Critical Constraint: Standard Buchwald conditions utilize strong bases (e.g., NaOtBu) which deprotonate the free indole N-H, creating a competing nucleophile (the indolyl anion). While specialized ligands can sometimes mitigate this, the most reliable industrial route involves N-protection.

Phase 1: Protection (Boc-Strategy)
  • Dissolve 6-Bromo-3-ethyl-1H-indole in DCM.

  • Add

    
     (1.2 equiv) and DMAP (0.1 equiv).
    
  • Stir at RT for 2 hours. Quantitative conversion is typical.

  • Use the crude N-Boc-6-bromo-3-ethylindole for the coupling.

Phase 2: C-N Coupling Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate N-Boc-6-bromo-3-ethylindole1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Pre-Catalyst BrettPhos Pd G3 or

/XPhos
0.02 - 0.05Catalyst System
Base

or NaOtBu
2.0Base
Solvent Toluene or t-Amyl Alcohol-Solvent (0.2 M)
Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction tube and cool under Argon.

  • Reagent Loading: Add N-Boc-6-bromo-3-ethylindole (1.0 equiv), Amine (1.2 equiv), and Base (2.0 equiv).

    • Base Selection: Use

      
       (weaker) if the amine partner has sensitive functional groups. Use NaOtBu (stronger) for unhindered, robust amines.
      
  • Catalyst Addition: Add BrettPhos Pd G3 (2-5 mol%).

    • Why BrettPhos? This ligand is specifically designed for coupling primary amines and ensures rapid oxidative addition into the electron-rich indole ring while preventing catalyst deactivation.

  • Reaction: Add anhydrous Toluene. Seal and heat to 100°C for 8–16 hours.

  • Deprotection (Optional but likely): If the free indole is required, treat the purified coupled product with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific influence of the 3-ethyl group.

CatalyticCycle cluster_factors Substrate Factors Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 6-Br-3-Et-Indole PdII_Ar L2Pd(II)(Ar)Br OxAdd->PdII_Ar BaseStep Base Activation (OH- replaces Br-) PdII_Ar->BaseStep + Base TransMet Transmetallation (Ar-B(OH)2) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regeneration Factor1 3-Ethyl Group: Blocks C3 side-reactions Increases lipophilicity Factor2 Indole Ring: Electron-rich Slows Ox. Addition

Figure 2: Catalytic cycle for the Suzuki coupling of 6-bromo-3-ethyl-1H-indole.[3] Note that the electron-rich nature of the indole ring makes Oxidative Addition the rate-determining step, necessitating electron-rich phosphine ligands.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation or slow oxidative addition.Switch to XPhos Pd G3 or increase temperature to 110°C. Ensure strictly anhydrous conditions for Buchwald.
Debromination (SM -> H)

-Hydride elimination or hydride source in solvent.
Avoid primary alcohols as solvents. Use Toluene or Dioxane. Ensure base is dry.
N-Arylation (Suzuki) Base too strong or temp too high.Switch base from

to

or

. Reduce temp to 80°C.
Homocoupling (Ar-Ar) Oxygen presence.[3]Degas solvents more rigorously (Freeze-Pump-Thaw or 15 min sparge).

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles: A. J. J. Lennox, G. C. Lloyd-Jones, "Selection of Boron Reagents for Suzuki-Miyaura Coupling," Chem. Soc. Rev., 2014 , 43, 412-443. [Link]

  • Buchwald-Hartwig Amination of Indoles: D. S. Surry, S. L. Buchwald, "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide," Chem. Sci., 2011 , 2, 27-50. [Link]

  • Indole Functionalization Strategies: G. R. Humphrey, J. T. Kuethe, "Practical Methodologies for the Synthesis of Indoles," Chem. Rev., 2006 , 106, 7, 2875–2911. [Link]

  • Catalyst Selection for Heteroaryl Halides: P. Ruiz-Castillo, S. L. Buchwald, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," Chem. Rev., 2016 , 116, 19, 12564–12649. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for serotonin receptor agonists (e.g., Triptans) and various kinase inhibitors. 6-Bromo-3-ethyl-1H-indole is a high-value building block; the C3-ethyl group mimics the alkyl chain of tryptophan/serotonin, while the C6-bromide provides a versatile handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Traditional thermal Fischer indole synthesis often suffers from prolonged reaction times (12–48 hours) and significant degradation of sensitive aldehyde precursors. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to <20 minutes while improving the regioselectivity profile.

Retrosynthetic Analysis & Mechanism

The most robust route to 3-substituted indoles is the Fischer Indole Synthesis . For the target molecule, the disconnection reveals 3-bromophenylhydrazine and butyraldehyde (butanal) as the precursors.

Critical Regiochemistry Note (The "Meta-Halo" Problem)

Using a meta-substituted hydrazine (3-bromophenylhydrazine) introduces a regioselectivity challenge. The cyclization can occur at either ortho carbon of the hydrazine ring, leading to two isomers:

  • 6-Bromo-3-ethyl-1H-indole (Target: generally favored sterically).

  • 4-Bromo-3-ethyl-1H-indole (Impurity: generally disfavored).

Expert Insight: In microwave conditions using glacial acetic acid, the formation of the 6-bromo isomer is typically favored (>3:1 ratio) because the [3,3]-sigmatropic rearrangement prefers the less sterically hindered transition state. However, chromatographic separation is mandatory .

Mechanistic Pathway (DOT Visualization)

FischerMechanism Start 3-Br-Phenylhydrazine + Butanal Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/MW Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Target 6-Bromo-3-ethylindole (Major) Aminal->Target NH3 Elimination Isomer 4-Bromo-3-ethylindole (Minor) Aminal->Isomer

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the bifurcation point for regioselectivity.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )QuantityRole
3-Bromophenylhydrazine HCl 1.0223.50224 mgCore Scaffold
Butanal (Butyraldehyde) 1.272.11108 µLC2-C3 Fragment
Glacial Acetic Acid Solvent60.054.0 mLSolvent/Catalyst
Sodium Bicarbonate (sat.[2] aq) N/AN/A20 mLQuench

Note: Butanal is volatile and prone to oxidation. Use freshly distilled material or store under inert gas. For higher stability, butanal diethyl acetal can be used, though it requires a pre-hydrolysis step.

Microwave Instrumentation Settings
  • Reactor Type: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL heavy-walled glass vial with crimp cap and PTFE/silicone septum.

  • Control Mode: Fixed Temperature (IR sensor control).

ParameterSettingRationale
Temperature 150 °COptimal for sigmatropic rearrangement activation energy.
Hold Time 10 minSufficient for conversion; minimizes thermal degradation.
Pre-Stirring 30 secEnsures homogeneity before heating.
Absorption Level HighAcetic acid is a strong microwave absorber (high tan δ).
Pressure Limit 15 barSafety cutoff (AcOH vapor pressure is moderate).
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, add 3-bromophenylhydrazine hydrochloride (1.0 mmol).

  • Solvation: Add Glacial Acetic Acid (4.0 mL) and a magnetic stir bar. Stir until the hydrazine salt is partially suspended/dissolved.

  • Addition: Add Butanal (1.2 mmol) via syringe. Cap the vial immediately to prevent aldehyde evaporation.

  • Irradiation: Place in the microwave cavity. Ramp to 150°C (approx. 2 min ramp) and hold for 10 minutes.

    • Observation: The solution will turn dark brown/red.

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

  • Work-up:

    • Pour the reaction mixture slowly into a beaker containing Ice/Water (20 mL).

    • Neutralize by slow addition of Saturated NaHCO3 (or solid Na2CO3) until pH ~8. Caution: Vigorous CO2 evolution.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (1 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification (Crucial):

    • The crude residue contains both 6-bromo and 4-bromo isomers.

    • Flash Column Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 4-bromo isomer (more hindered, less polar interaction) typically elutes slightly faster or overlaps with the 6-bromo isomer depending on the stationary phase. Careful fractionation is required.

Workflow Diagram

Workflow Prep Step 1: Preparation Mix Hydrazine + Butanal in AcOH (MW Vial) MW Step 2: Microwave Irradiation 150°C | 10 min | High Absorption Prep->MW Seal & Heat Quench Step 3: Work-up Ice Quench + NaHCO3 Neutralization EtOAc Extraction MW->Quench Cool <50°C Purify Step 4: Purification Flash Chromatography (Hexane/EtOAc) Quench->Purify Crude Oil Analyze Step 5: Validation NMR (Regiochem check) LC-MS Purify->Analyze Isolated Solid

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Yields
MethodTimeYield (Isolated)Energy Efficiency
Microwave (150°C) 10 min65 - 78% High
Thermal Reflux (118°C)14 hours45 - 55%Low
Analytical Validation

To confirm the 6-bromo regiochemistry over the 4-bromo isomer, analyze the aromatic region of the 1H-NMR.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.95 (br s, 1H, NH)
      
    • 
       7.48 (d, J=1.5 Hz, 1H, H-7 ) 
      
      
      
      Diagnostic: Meta coupling only indicates H-7 is isolated between N and Br.
    • 
       7.42 (d, J=8.5 Hz, 1H, H-4)
      
    • 
       7.20 (dd, J=8.5, 1.5 Hz, 1H, H-5)
      
    • 
       6.95 (s, 1H, H-2)
      
    • 
       2.75 (q, 2H, CH2)
      
    • 
       1.30 (t, 3H, CH3)
      
  • Mass Spectrometry (ESI+):

    • m/z calc for C10H10BrN

      
       (1:1 isotopic pattern).
      

Troubleshooting & Optimization

  • Low Yield / Black Tar:

    • Cause: Polymerization of butanal or oxidative degradation of the hydrazine.

    • Fix: Use Butanal diethyl acetal (1.2 equiv) instead of free aldehyde. The acetal hydrolyzes in situ under the acidic conditions, releasing the aldehyde slowly and preventing side reactions.

  • Incomplete Reaction:

    • Fix: Increase temperature to 170°C. Do not extend time beyond 20 minutes as indole degradation accelerates.

  • Regioisomer Separation Issues:

    • If 4-Br and 6-Br co-elute on silica, switch to Toluene as the eluent or use C18 Reverse Phase chromatography (Water/Acetonitrile gradient).

References

  • BenchChem. "Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols."[3] BenchChem Application Library. Accessed 2023.[4] Link

  • Panther, J., & Müller, T. J. J. (2016).[5] "Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization." Synthesis, 48, 974-986.[5] Link

  • Saha, M., et al. (2011). "Microwave-Assisted Synthesis of Medicinally Relevant Indoles." Current Medicinal Chemistry, 18(10). Link

  • RSC Advances. (2017). "Fischer indole synthesis applied to the total synthesis of natural products."[6] RSC Advances, 7, 52862-52912. Link

  • MDPI. (2011). "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization." Molecules, 16, 970-1010.[7] Link

Sources

Application Note: 6-Bromo-3-ethyl-1H-indole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-Bromo-3-ethyl-1H-indole (CAS: 1000342-94-6 / 52415-29-9 variants) as a high-value scaffold in the synthesis of next-generation therapeutics, specifically targeting RAS-pathway effectors and URAT1 inhibitors .

Executive Summary

6-Bromo-3-ethyl-1H-indole is a bifunctional indole scaffold that has emerged as a critical intermediate in the development of macrocyclic RAS inhibitors and URAT1 antagonists. Unlike generic indole building blocks, the 3-ethyl substituent provides a precise steric anchor—filling hydrophobic pockets (e.g., the switch II pocket in KRAS) where a methyl group is insufficient and a propyl group introduces entropic penalties. Simultaneously, the C6-bromide serves as a robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of solvent-exposed tails or macrocyclic linkers.

Key Therapeutic Areas[1]
  • Oncology: Macrocyclic inhibitors of the MAPK/RAS pathway (e.g., KRAS G12C/D inhibitors).

  • Metabolic Disease: URAT1 inhibitors for hyperuricemia and gout management.[1]

  • Infectious Disease: HCV NS5B polymerase inhibitors (via indole-3-carboxylate analogs).

Chemical Profile & Stability

This intermediate requires specific handling to prevent oxidation at the C2 position or polymerization under acidic conditions.

PropertySpecification
CAS Number 1000342-94-6 (Generic); 52415-29-9 (Parent 6-Br)
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), DMF, THF, DCM. Insoluble in water.
pKa (Indole NH) ~16.2 (DMSO)
Storage 2–8°C, inert atmosphere (Ar/N₂), protected from light.

Critical Handling Note: The 3-ethyl group activates the C2 position toward electrophilic attack. Avoid prolonged exposure to strong acids without a scavenger, as this can lead to dimerization.

Synthetic Utility & Mechanism

The utility of 6-Bromo-3-ethyl-1H-indole lies in its orthogonal reactivity. The molecule offers three distinct vectors for drug design:

  • Vector A (C6-Br): The primary site for structure-activity relationship (SAR) expansion. High reactivity in Pd-catalyzed cycles allows for the attachment of heteroaryl systems (e.g., pyrazoles, pyridines) that interact with solvent-front residues.

  • Vector B (C3-Ethyl): A "Goldilocks" hydrophobic anchor. In kinase ATP-binding pockets, the ethyl group often displaces the "gatekeeper" water molecule more effectively than a methyl group, improving binding enthalpy.

  • Vector C (N1-H / C2-H): The NH is a hydrogen bond donor (e.g., to the hinge region of kinases). Alternatively, C2 can be functionalized (via C-H activation or iodination) to form the closing arm of a macrocycle.

Functionalization Map

IndoleReactivity Core 6-Bromo-3-ethyl-1H-indole (Scaffold) C6 C6-Position (Br) Suzuki/Buchwald Coupling (Solvent Exposed Tail) Core->C6 Pd(0) Catalysis C3 C3-Position (Ethyl) Hydrophobic Anchor (Steric Fit) Core->C3 Fixed Motif N1 N1 / C2 Positions Macrocyclization & Solubility Tuning Core->N1 Alkylation / C-H Activation

Figure 1: Orthogonal reactivity vectors of the 6-Bromo-3-ethyl-1H-indole scaffold.

Detailed Protocol: C6-Suzuki Coupling & C2-Functionalization

This protocol describes the synthesis of a biaryl intermediate typical of RAS inhibitor workflows (as seen in recent patent literature like WO2024211663). It involves a regioselective Suzuki coupling followed by C2-iodination.

Phase 1: Regioselective Suzuki Coupling at C6

Objective: Couple a pyrazole boronic ester to the C6 position while preserving the indole core.

Reagents:

  • 6-Bromo-3-ethyl-1H-indole (1.0 equiv)

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine the indole (1.0 g, 4.46 mmol), boronate ester, and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (10 mL) and 2M K₂CO₃ (6.7 mL).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide (M+H 222/224 → Product mass).

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-ethyl group renders the product lipophilic; expect elution around 20–30% EtOAc.

Phase 2: C2-Iodination (Pre-Macrocyclization)

Objective: Install an iodine at C2 to enable subsequent macrocyclization or fragment coupling.

Reagents:

  • C6-Substituted Indole (from Phase 1)

  • NIS (N-Iodosuccinimide) (1.1 equiv)

  • Solvent: THF/DCM (1:1)

  • Temperature: -78°C to 0°C

Procedure:

  • Dissolve the indole intermediate in anhydrous THF/DCM under Argon. Cool to -78°C .

  • Add NIS (dissolved in THF) dropwise over 15 minutes.

  • Allow the reaction to warm slowly to 0°C over 2 hours. Note: The 3-ethyl group activates C2; warming to RT may cause over-iodination or polymerization.

  • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from red/brown to yellow).

  • Extract with DCM, dry, and concentrate.

Workflow Diagram

SynthesisWorkflow Start Start: 6-Bromo-3-ethyl-1H-indole Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OR)2, 85°C) Target: C6-Biaryl Start->Step1 Check1 QC: LC-MS (Absence of Br) Step1->Check1 Step2 Step 2: C2-Iodination (NIS, -78°C) Target: C2-Iodo Precursor Check1->Step2 Pass Final Final: Functionalized Core Ready for Macrocyclization Step2->Final

Figure 2: Step-wise functionalization workflow for RAS inhibitor synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (reduction of Br to H).Switch to anhydrous conditions (Cs₂CO₃ in Dioxane) or lower temp (60°C). Ensure thorough degassing.
C2/C3 Mixture Migration of substituents.The 3-ethyl group is stable, but C2 is reactive. Ensure low temp during electrophilic additions (like iodination).
Incomplete Conversion Catalyst poisoning by Indole NH.Protect N1 with Boc or Tosyl prior to coupling if the substrate is difficult. (Boc is easily removed later).
Oiling out High lipophilicity of Ethyl group.Use C18 Reverse Phase chromatography or recrystallize from Heptane/IPA.

Safety & Handling

  • HSE Profile: 6-Bromo-3-ethyl-1H-indole is classified as an Irritant (H315, H319, H335) .

  • Sensitization: Indoles can be skin sensitizers. Use double nitrile gloves.

  • Waste: All halogenated organic waste (containing Br/I) must be segregated from non-halogenated solvents to prevent incinerator corrosion.

References

  • RAS Inhibitor Synthesis: Condensed macrocyclic compounds as RAS inhibitors.[3] (2024).[3][4][5][6] World Intellectual Property Organization. WO2024211663A1 .[3]

  • URAT1 Inhibition: Difluoromethylene compounds as URAT1 inhibitors for hyperuricemia.[1] (2014).[4] CA3128846A1 .[1]

  • General Indole Reactivity: Suzuki-Miyaura Cross-Coupling of Haloindoles: A Review. (2015).[3] Catalysts, 5(3), 1240-1268.

  • Cystathionine γ-Lyase Inhibitors: Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023).[3][5][7] Molecules, 28(8).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on 6-Bromo-3-ethyl-1H-indole . This specific scaffold is a critical intermediate in the synthesis of tryptamine analogs, kinase inhibitors, and serotonin receptor modulators.

Unlike simple aryl halides, this substrate presents two distinct challenges:

  • The Unprotected Nitrogen (N1-H): The acidic proton (

    
     in DMSO) can deprotonate under basic coupling conditions, potentially poisoning the Palladium catalyst or leading to competitive N-arylation.
    
  • Electronic Deactivation: The indole C6 position is electron-rich compared to typical aryl bromides, potentially slowing the oxidative addition step.

This note provides two validated protocols: a Standard Robust Method using


 for general screening, and an Advanced High-Turnover Method  using Buchwald Precatalysts (XPhos Pd G2) for difficult coupling partners.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis[8]
  • Substrate: 6-Bromo-3-ethyl-1H-indole

  • Molecular Weight: 224.10 g/mol

  • Key Reactivity: The C3-ethyl group provides steric bulk and weak electron donation, stabilizing the indole core but making the C2 position less accessible. The C6-Br bond is the site of oxidative addition.

Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C6-Br bond. Critical Factor: Electron-rich phosphine ligands facilitate this step on the electron-rich indole ring.

  • Transmetallation: The boronic acid activates via base (

    
     or 
    
    
    
    ), transferring the aryl group to Palladium.[1]
  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2][3]

Competitive Pathways (The "N-H" Problem)

In the presence of strong bases (e.g.,


) or insufficient water, the N1-H is deprotonated. The resulting indolyl anion can coordinate to Pd(II), forming a stable "resting state" complex that halts the cycle (Catalyst Poisoning).

ReactionPathway Substrate 6-Bromo-3-ethyl-1H-indole OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) SideRxn Side Rxn: N-Arylation / Poisoning Substrate->SideRxn Strong Base No H2O Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->Pd0 Prod C6-Arylated Product TransMet->Prod Reductive Elimination

Figure 1: Catalytic cycle highlighting the primary pathway (Green) and the competitive inhibition risk (Red) caused by the unprotected nitrogen.

Experimental Protocols

Protocol A: The "Standard Robust" Method

Best for: Initial screening, simple aryl boronic acids, and scale-up (grams to kilograms). Chemistry: Uses


, a ferrocenyl ligand that resists oxidation and handles the "unprotected" indole well by creating a wide bite angle.
Reagents
ComponentEquivalentsRole
6-Bromo-3-ethyl-1H-indole 1.0 equivLimiting Reagent
Aryl Boronic Acid 1.2 - 1.5 equivCoupling Partner

0.03 - 0.05 equiv (3-5 mol%)Catalyst

2.0 - 3.0 equivBase
1,4-Dioxane / Water 4:1 Ratio (0.2 M)Solvent System
Step-by-Step Procedure
  • Setup: Charge a reaction vial (or round-bottom flask) with the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Catalyst Addition: Add

    
     (3 mol%).
    
  • Inerting: Cap the vessel. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

    • Note: Water is critical here.[3] It solubilizes the inorganic base and facilitates the transmetallation step, preventing the N-deprotonation from stalling the reaction.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the bromide (M+H 224/226 pattern).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[4]
Protocol B: The "Advanced" Method (Challenging Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids (pyridines, pyrimidines), or when Protocol A yields <50%. Chemistry: Uses XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition on the electron-rich indole and prevent catalyst deactivation.

Reagents
ComponentEquivalentsRole
6-Bromo-3-ethyl-1H-indole 1.0 equivLimiting Reagent
Boronic Acid/Pin Ester 1.5 equivCoupling Partner
XPhos Pd G2 0.02 equiv (2 mol%)Precatalyst

(Tribasic)
3.0 equivBase
THF / Water 10:1 Ratio (0.2 M)Solvent System
Step-by-Step Procedure
  • Preparation: In a glovebox or under strict Schlenk conditions, combine indole, boronic partner, XPhos Pd G2, and

    
    .
    
  • Solvent: Add degassed THF and Water.

    • Why Phosphate?

      
       buffers the pH effectively, minimizing N-deprotonation while sufficiently activating the boronic acid [1].
      
  • Reaction: Heat to 60 °C . These catalysts are highly active; excessive heat can lead to dehalogenation.

  • Completion: Reaction is often complete in <2 hours.

Optimization & Troubleshooting Guide

Use the following logic flow to optimize reaction conditions if the standard protocols fail.

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2 / K2CO3) Check Check LC-MS Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Failure Analyze Failure Mode Check->Failure No Mode1 Starting Material Remains (No Rxn) Failure->Mode1 Mode2 Dehalogenation (Br replaced by H) Failure->Mode2 Mode3 N-Arylation or Complex Mixture Failure->Mode3 Sol1 Switch to Protocol B (XPhos Pd G2) Mode1->Sol1 Sol2 Lower Temp (60°C) Use Dry Solvents Mode2->Sol2 Sol3 Protect Nitrogen (Boc/Tos) OR Use weak base (KF) Mode3->Sol3

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with haloindoles.

Common Issues Table
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning by free NH or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 (Protocol B). These ligands protect the Pd center [2].
Hydrodehalogenation Hydride source present (often from solvent oxidation) or overheating.Reduce temperature. Switch solvent to Toluene/Water. Ensure Argon sparging is thorough.
Protodeboronation Boronic acid is unstable under basic conditions.Switch to Boronic Ester (BPin) or use

instead of Carbonate. Add base slowly.
Low Solubility 3-Ethyl group increases lipophilicity.Use n-Butanol or Toluene as co-solvents instead of pure Dioxane/THF.

References

  • Organic Chemistry Frontiers. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Royal Society of Chemistry. Retrieved from [Link] (Validation of aqueous/SPhos conditions for unprotected indoles).

  • MDPI Molecules. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. MDPI. Retrieved from [Link] (Mechanistic insights on Pd-catalyzed cycles).

  • National Institutes of Health (PMC). (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] NCBI. Retrieved from [Link] (Specific data on catalyst inhibition by free NH groups).

Sources

Scalable Manufacturing of 6-Bromo-3-ethyl-1H-indole: Process Optimization & Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-ethyl-1H-indole (CAS: 1360945-68-1) is a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors, GPCR ligands, and tryptophan-derived alkaloids.[1][2][3] While laboratory-scale synthesis often relies on the Fischer Indole Synthesis, this route is ill-suited for large-scale manufacturing due to severe regioselectivity issues (yielding inseparable mixtures of 4- and 6-bromo isomers) when using 3-bromophenylhydrazine.[3]

This Application Note details a robust, scalable two-step protocol starting from commercially available 6-bromoindole.[3] The strategy employs a regioselective C3-acylation followed by a chemoselective ionic hydrogenation.[3] This route avoids cryogenic lithiation, preserves the critical aryl bromide handle, and utilizes standard reactor configurations.[3]

Part 1: Strategic Route Selection & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in manufacturing 6-substituted 3-alkylindoles is controlling the position of the halogen.[3]

  • Route A (Fischer Indole Synthesis): Reaction of 3-bromophenylhydrazine with butyraldehyde yields a ~1:1 mixture of 4-bromo and 6-bromo isomers.[3] Separation requires expensive chromatography, rendering this route non-viable for kilogram-scale production.[3]

  • Route B (Direct Alkylation): Direct reaction of 6-bromoindole with ethyl halides leads to competitive N-alkylation and poly-alkylation.[3]

  • Route C (Acylation-Reduction - Selected): This route leverages the inherent nucleophilicity of the indole C3 position.[3] Acylation locks the carbon count, and subsequent reduction yields the ethyl group.[3] This method guarantees 100% regiochemical purity at the 6-position.[3]

Visualizing the Strategy

The following decision tree illustrates the logic behind selecting the Acylation-Reduction pathway.

Retrosynthesis Target Target: 6-Bromo-3-ethyl-1H-indole Route1 Route A: Fischer Indole (3-Br-phenylhydrazine + Butanal) Target->Route1 Route2 Route B: Direct Alkylation (6-Br-indole + Et-I) Target->Route2 Route3 Route C: Acylation-Reduction (6-Br-indole + DMA/POCl3 -> Reduction) Target->Route3 Issue1 CRITICAL FAILURE: Mixture of 4-Br and 6-Br isomers. Difficult separation. Route1->Issue1 Issue2 PROCESS RISK: N-alkylation vs C3-alkylation. Requires N-protection. Route2->Issue2 Success OPTIMAL PATH: 100% Regiocontrol. Scalable reagents. Preserves Ar-Br. Route3->Success

Caption: Strategic selection of the Acylation-Reduction route to ensure regiochemical purity.

Part 2: Detailed Manufacturing Protocol

Step 1: Vilsmeier-Haack Acetylation

Objective: Synthesize 3-Acetyl-6-bromoindole from 6-bromoindole.[3] Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ from


-Dimethylacetamide (DMA) and Phosphorus Oxychloride (

).[3] Note that using DMA instead of DMF introduces an acetyl group (C2) rather than a formyl group (C1).[3]
Reagents & Materials
ReagentEquiv.[3][4][5]Role
6-Bromoindole 1.0Starting Material

-Dimethylacetamide (DMA)
3.0Reagent & Solvent
Phosphorus Oxychloride (

)
1.1Electrophile Generator
Water/Ice ExcessQuench
NaOH (10% aq) to pH 9Neutralization
Protocol
  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.[3] Purge with nitrogen.[3]

  • Reagent Charging: Charge DMA (3.0 vol relative to indole) into the reactor. Cool to 0–5 °C.[3]

  • Electrophile Formation: Add

    
      (1.1 equiv) dropwise over 30 minutes, maintaining internal temperature <10 °C. Caution: Exothermic. Stir for 20 minutes to form the Vilsmeier complex.
    
  • Substrate Addition: Dissolve 6-Bromoindole (1.0 equiv) in DMA (1.0 vol) and add to the reactor dropwise.

  • Reaction: Heat the mixture to 85–90 °C and stir for 2–4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Cool reaction mass to 20 °C. Pour the mixture slowly into crushed ice (5 vol) with vigorous stirring.

  • Hydrolysis: Adjust pH to ~9 using 10% NaOH solution. This hydrolyzes the intermediate iminium salt to the ketone.[3]

  • Isolation: The product, 3-acetyl-6-bromoindole , typically precipitates as a solid.[3] Filter, wash with water, and dry.[3]

    • Yield Expectation: 85–92%[3]

    • Appearance: Off-white to pale yellow solid.[3]

Step 2: Ionic Hydrogenation (Reduction)

Objective: Reduce 3-acetyl-6-bromoindole to 6-Bromo-3-ethyl-1H-indole . Mechanism: Reduction of the ketone to the alkyl group using Sodium Borohydride (


) in Trifluoroacetic Acid (TFA).[3] This method avoids the use of catalytic hydrogenation (Pd/C), which would pose a high risk of debrominating the aromatic ring (removing the 6-Br handle).[3]
Reagents & Materials
ReagentEquiv.[3][4][5]Role
3-Acetyl-6-bromoindole 1.0Intermediate
Sodium Borohydride (

)
5.0Hydride Source
Trifluoroacetic Acid (TFA) 10-15 volSolvent & Proton Source
Dichloromethane (DCM) ExtractionWorkup Solvent
Protocol
  • Reactor Setup: Ensure reactor is rated for gas evolution (

    
    ). Nitrogen inertion is critical.[3]
    
  • Dissolution: Charge 3-Acetyl-6-bromoindole and TFA into the reactor. Cool to 0 °C .[3]

  • Pellet Addition: Add

    
     pellets  (not powder, to control rate) portion-wise over 2–3 hours.
    
    • Critical Safety Control: Massive evolution of Hydrogen gas (

      
      ) occurs.[3] Maintain temperature <5 °C. Ensure scrubber/ventilation is active.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Mechanistic Note: The ketone is reduced to the alcohol, which is protonated by TFA to form a carbocation, which is then reduced by the borohydride to the methylene group.[3]

  • Quench: Cool to 0 °C. Dilute carefully with water (exothermic).

  • Workup: Basify with NaOH (20% aq) to pH >10. Extract with Dichloromethane (DCM).[3]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure 6-Bromo-3-ethyl-1H-indole .[2][3]

Part 3: Process Safety & Quality Control

Process Flow Diagram (PFD)

The following diagram outlines the unit operations and critical control points (CCPs).

ProcessFlow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction R1 Reactor 1: DMA + POCl3 + 6-Br-Indole (85°C) Q1 Quench/Hydrolysis: Ice + NaOH (pH 9) R1->Q1 F1 Filtration: Isolate 3-Acetyl Int. Q1->F1 R2 Reactor 2: TFA + Int + NaBH4 (0°C -> RT) F1->R2 Gas CCP: H2 Gas Mgmt R2->Gas W1 Workup: Basify & Extract (DCM) R2->W1 C1 Crystallization: Hexane/EtOAc W1->C1

Caption: Manufacturing workflow emphasizing the H2 gas management Critical Control Point (CCP).

Critical Quality Attributes (CQAs)
AttributeSpecificationAnalytical MethodReason
Appearance White to off-white crystalsVisualColor indicates oxidation impurities.[3]
Assay >98.0% w/wHPLC (UV 254nm)Drug substance purity requirement.
Regio-isomer <0.1% (4-bromo isomer)1H-NMR / HPLCConfirms C3-selectivity.[3]
Debrominated Imp. <0.5% (3-ethylindole)LC-MSIndicates over-reduction in Step 2.[3]
Residual Solvent <500 ppm (DMA/TFA)GC-HSToxicity control.[3]
Safety Hazards[6][7][8][9]
  • Hydrogen Evolution: The reaction of

    
     with TFA generates large volumes of hydrogen gas. Reactors must have burst disks and efficient venting systems.[3] Do not seal the reactor.
    
  • Exotherms: Both the Vilsmeier complex formation and the borohydride addition are highly exothermic. Active cooling jackets are mandatory.[3]

  • TFA Handling: Trifluoroacetic acid is corrosive and volatile.[3] Use PTFE-lined gaskets and Hastelloy or glass-lined reactors.[3]

References

  • Regioselectivity in Indole Synthesis: Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience.[3] (Discusses the limitations of meta-substituted hydrazines).

  • Vilsmeier-Haack Acetylation: James, P. N., & Snyder, H. R. (1960).[3] "Indole-3-aldehyde".[3] Organic Syntheses, 40, 47. (Foundational protocol adapted for DMA).

  • Ionic Hydrogenation of Indoles: Gribble, G. W., et al. (1978).[3] "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles". Journal of the American Chemical Society, 100(21), 6774-6776.[3] [3]

  • Process Safety of Borohydrides: "Sodium Borohydride Safety Data Sheet". Merck/Sigma-Aldrich.[3] [3]

  • Product Characterization: "6-Bromo-3-ethyl-1H-indole CAS 1360945-68-1". BLD Pharm Technical Data.

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Bromo-3-ethyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for improving the synthesis of 6-Bromo-3-ethyl-1H-indole . It prioritizes high-fidelity chemical protocols, troubleshooting logic, and safety.

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Yield Optimization & Regioselectivity

Executive Summary

Synthesizing 6-Bromo-3-ethyl-1H-indole presents two primary challenges: regioselectivity (avoiding the 4-bromo isomer during ring closure) and C3-selectivity (avoiding N-alkylation or poly-alkylation). This guide provides two validated workflows:

  • The "Precision" Route: Functionalization of the commercially available 6-bromoindole core (Recommended for <10g scale).

  • The "De Novo" Route: Fischer Indole Synthesis optimized for regiocontrol (Recommended for >10g scale).

Module 1: The "Precision" Route (C3-Alkylation)

Best for: High purity requirements, avoiding isomer separation. Starting Material: 6-Bromoindole (CAS: 52415-29-9).

The Protocol: Grignard-Mediated C3-Alkylation

Direct alkylation of indoles with alkyl halides often leads to mixtures of N-alkyl (position 1) and C-alkyl (position 3) products. Using a Grignard reagent (Ethylmagnesium bromide) converts the indole to a magnesium salt (Indolyl-MgBr), which directs electrophilic attack to the C3 position due to the "hard/soft" acid-base character of the intermediate.

Step-by-Step Methodology
  • Reagent Prep:

    • Solvent: Anhydrous THF (Must be dry; <50 ppm water).

    • Base: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether.

    • Electrophile: Ethyl Iodide (EtI) is preferred over Ethyl Bromide for faster kinetics at lower temperatures.

  • Reaction Setup:

    • Charge a flame-dried 3-neck flask with 6-Bromoindole (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool to 0°C under Nitrogen/Argon atmosphere.

    • Dropwise Addition: Add EtMgBr (1.1 eq) slowly.

    • Observation: Gas evolution (Ethane) will occur. Wait until bubbling ceases (approx. 30 min). The solution typically turns a dark green or brown suspension (the Indolyl-MgBr salt).

  • Alkylation:

    • Add Ethyl Iodide (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup (Critical for Yield):

    • Quench with saturated NH₄Cl (aqueous) at 0°C. Do not use water directly to avoid violent hydrolysis.

    • Extract with EtOAc (3x). Wash organic layer with Sodium Thiosulfate (if iodine color persists) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting The Precision Route
SymptomProbable CauseCorrective Action
Significant N-ethylation (Spot at higher Rf) Solvent too polar (DMF/DMSO) or no metal coordination.Ensure solvent is THF or Ether. The Mg²⁺ ion is crucial for blocking the Nitrogen and directing to C3.
Low Conversion (<50%) Old Grignard reagent or moisture ingress.Titrate EtMgBr before use. Ensure system is under positive inert gas pressure.
Poly-alkylation (3,3-diethyl) Excess alkyl halide or high temperature.Keep EtI equivalents strict (1.1–1.2 eq). Do not heat above 40°C.

Module 2: The "De Novo" Route (Fischer Indole)

Best for: Large scale, lower cost of goods. Starting Materials: 3-Bromophenylhydrazine HCl + Butanal (or Butanal Diethyl Acetal).

The Challenge: Regioselectivity

Reacting a meta-substituted hydrazine (3-bromophenylhydrazine) yields two isomers:

  • 6-Bromoindole (Target): Formed via cyclization at the para position relative to the bromine.

  • 4-Bromoindole (Impurity): Formed via cyclization at the ortho position relative to the bromine.

Note: The steric hindrance of the bromine atom slightly favors the 6-bromo isomer (approx. 60:40 ratio), but separation is required.

Optimized Protocol
  • Condensation:

    • Dissolve 3-Bromophenylhydrazine HCl (1.0 eq) in Ethanol.

    • Add Butanal Diethyl Acetal (1.1 eq) . Why Acetal? Free aldehydes polymerize under the harsh acid conditions required for Fischer synthesis, creating "tar". Acetals release the aldehyde slowly.

    • Reflux for 2 hours to form the hydrazone.

  • Cyclization (Lewis Acid Catalysis):

    • Cool the mixture. Add Zinc Chloride (ZnCl₂) (2.0 eq) or Polyphosphoric Acid (PPA) .

    • Heat to 100–110°C for 4–6 hours.

  • Purification (The Yield Maker):

    • The crude will contain both 4-Br and 6-Br isomers.

    • Column Chromatography: Silica Gel.[1][2][3] Gradient Elution: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Separation Logic: The 4-bromo isomer is more sterically crowded and typically elutes first (higher Rf) due to twisted planarity reducing interaction with silica.

Visualizing the Workflows

Logic Pathway: Selecting Your Method

SynthesisSelection Start Start: Synthesis of 6-Bromo-3-ethyl-1H-indole CheckMat Do you have 6-Bromoindole? Start->CheckMat RouteA Route A: Grignard Alkylation (High Purity) CheckMat->RouteA Yes RouteB Route B: Fischer Indole Synthesis (Scalable / Low Cost) CheckMat->RouteB No YesMat Yes NoMat No StepA1 1. React with EtMgBr (THF, 0°C) Forms Indolyl-MgBr RouteA->StepA1 StepB1 1. 3-Br-Phenylhydrazine + Butanal Diethyl Acetal RouteB->StepB1 StepA2 2. Add Ethyl Iodide Directs to C3 Position StepA1->StepA2 StepB2 2. Cyclization (ZnCl2 or PPA) Creates 4-Br & 6-Br Mix StepB1->StepB2 StepB3 3. Chromatographic Separation (Critical Step) StepB2->StepB3

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability and scale.

Mechanism: Grignard C3-Selectivity

GrignardMech Indole 6-Bromoindole (Nucleophile) MgSalt Indolyl-MgBr Salt (N-Mg Bond blocks N-attack) Indole->MgSalt Deprotonation (-Ethane) EtMgBr EtMgBr (Base) EtMgBr->MgSalt Product 3-Ethyl-6-Bromoindole (Target) MgSalt->Product C3 Attack (SN2) EtI Ethyl Iodide (Electrophile) EtI->Product

Caption: Mechanistic flow showing how the Magnesium salt protects the Nitrogen, forcing alkylation at Carbon-3.

Frequently Asked Questions (FAQ)

Q: Why does my Fischer synthesis turn into a black tar? A: This is usually due to the polymerization of free butanal or the indole product under harsh acidic conditions and high heat.

  • Fix 1: Switch from free aldehyde to Butanal Diethyl Acetal .

  • Fix 2: Degas your solvents. Indoles are electron-rich and prone to oxidative polymerization in air. Run the reaction under Nitrogen.

Q: In the Grignard route, I am seeing a spot that corresponds to N-ethyl-6-bromoindole. How do I stop this? A: N-alkylation happens if the N-Mg bond dissociates or if the solvent is too polar (like DMF).

  • Check: Ensure you are using THF or Diethyl Ether . Do not add co-solvents like DMF.

  • Check: Ensure the deprotonation is complete (wait for bubbling to stop) before adding the ethyl iodide.

Q: Can I use Vilsmeier-Haack formylation instead of direct alkylation? A: Yes, and it is often cleaner but longer.

  • 6-Bromoindole + POCl₃/DMF

    
     3-Formyl-6-bromoindole.
    
  • Reduction of the aldehyde (using NaBH₄ then LiAlH₄ or Wolff-Kishner)

    
     3-Ethyl-6-bromoindole.
    Use this route if you cannot control the over-alkylation in the Grignard method.
    

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5] Chemical Reviews, 63(4), 373–401. Link

  • BenchChem Protocols. "Application Notes and Protocols for N-alkylation of 5-Bromoindole" (Applicable to 6-Br C-alkylation logic). Link

  • Organic Syntheses. "Preparation of Alkynyl Grignard Reagents" (General procedure for handling Indolyl-Grignard type chemistry). Link

  • Miyata, K., et al. (1991). "Regioselective Fischer Indole Synthesis." Zeitschrift für Naturforschung B.

Sources

Technical Support Center: Purification of Crude 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Bromo-3-ethyl-1H-indole is a key heterocyclic intermediate in the development of various pharmacologically active molecules. Its synthesis, like many multi-step organic preparations, often yields a crude product containing unreacted starting materials, reagents, and side-products. Achieving high purity (>99%) is non-negotiable for downstream applications, particularly in drug development, to ensure reproducible results and avoid confounding biological data. This guide provides a comprehensive, field-tested resource for researchers, offering detailed purification protocols and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Bromo-3-ethyl-1H-indole?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the indole ring formation (e.g., a substituted phenylhydrazine or aniline derivative).

  • Isomeric Byproducts: Formation of other bromo-substituted isomers if the bromination step is not perfectly regioselective.

  • Oxidation Products: Indoles, particularly on the pyrrole ring, can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by exposure to air and light over time.[1]

  • Residual Solvents and Reagents: Catalysts (e.g., palladium complexes if using cross-coupling methods) and high-boiling point solvents used in the reaction.[2]

Q2: How do I choose between column chromatography and recrystallization for purification?

A2: The choice depends on the impurity profile and the desired scale.

  • Column Chromatography is the most versatile method for separating compounds with different polarities. It is ideal when your crude product contains multiple impurities with Rf values distinct from your product on a Thin Layer Chromatography (TLC) plate. It is the preferred method for achieving the highest purity, especially for initial purifications or complex mixtures.[3][4]

  • Recrystallization is an excellent and highly scalable technique for removing small amounts of impurities from a solid product that is already relatively pure (>90%). The key is finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. For indole derivatives, solvent systems like methanol/water or hexane have been shown to be effective.[5][6]

Q3: My crude product is a dark oil or tar. How should I approach its purification?

A3: An oily or tar-like consistency indicates a significant level of impurities or residual solvent. Direct recrystallization is often unsuccessful. The recommended workflow is:

  • Dissolve a small amount of the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Perform a TLC analysis to visualize the number of components.

  • If multiple spots are present, column chromatography is necessary. The oil should be pre-adsorbed onto a small amount of silica gel before loading onto the column to ensure a clean and even separation.

  • After chromatography, the purified fractions containing your product can be combined, concentrated, and if it is a solid, further polished by recrystallization to improve crystalline quality and remove any minor co-eluting impurities.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of methods:

  • TLC Analysis: The purified product should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting point.[2]

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities. The absence of signals corresponding to starting materials or byproducts in NMR spectra is a strong indicator of purity.

Core Purification Protocols

Protocol 1: Flash Column Chromatography

This method is the gold standard for purifying complex mixtures of indole derivatives. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Develop TLC Method Slurry 2. Pack Column TLC->Slurry Sample 3. Prepare Sample Slurry->Sample Load 4. Load Sample Sample->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Concentrate 9. Concentrate & Dry Combine->Concentrate

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.25-0.35 for 6-Bromo-3-ethyl-1H-indole. This ensures good separation from both more polar and less polar impurities.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like DCM.

    • Add a small amount of silica gel (~1-2x the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column (e.g., from 2% EtOAc to 5%, then 10%).

    • Collect fractions of a consistent volume in test tubes.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp (254 nm). Indoles often appear as fluorescent blue or purple spots.[2]

    • Combine all fractions that contain only the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromo-3-ethyl-1H-indole.

Recommended Solvent Systems (Silica Gel)

PolaritySolvent System (v/v)Typical Use Case
LowHexane / Dichloromethane (e.g., 7:3 to 1:1)Separating non-polar impurities.[2]
MediumHexane / Ethyl Acetate (e.g., 95:5 to 80:20)A versatile system for many indole derivatives.
MediumPetroleum Ether / Ethyl Acetate (e.g., 1:1)Effective for separating indole-based inhibitors.[4]
Protocol 2: Recrystallization

This protocol is ideal for purifying solids that are already substantially pure, leveraging differences in solubility to exclude impurities.

Step-by-Step Methodology:

  • Solvent Selection: The goal is to find a solvent that dissolves the compound when hot but not when cold.

    • Place a small amount of crude material in a test tube.

    • Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture. If it dissolves when hot, it is a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. A mixture of solvents (e.g., methanol and water) can also be effective.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

Decision Tree for Common Purification Issues

G p1 Problem: Poor Separation on Column c1a Cause: Incorrect Solvent System p1->c1a c1b Cause: Column Overloaded p1->c1b c1c Cause: Poor Column Packing p1->c1c p2 Problem: Compound Won't Crystallize c2a Cause: Product is still impure p2->c2a c2b Cause: Wrong Solvent/Too Much Solvent p2->c2b c2c Cause: Solution cooled too quickly p2->c2c p3 Problem: Product is Colored/Unstable c3a Cause: Oxidative Degradation p3->c3a c3b Cause: Trace Acid/Base Impurity p3->c3b s1a Solution: Re-develop TLC method. Try a different solvent system. c1a->s1a s1b Solution: Use less crude material relative to silica gel (aim for 1:50+). c1b->s1b s1c Solution: Repack column carefully using the slurry method. c1c->s1c s2a Solution: Re-purify by chromatography. Impurities can inhibit crystallization. c2a->s2a s2b Solution: Reduce solvent volume by boiling. Or add an anti-solvent dropwise. c2b->s2b s2c Solution: Allow to cool slowly. Insulate flask to slow cooling. c2c->s2c s3a Solution: Store under inert gas (N₂/Ar). Handle quickly, protect from light. c3a->s3a s3b Solution: Incorporate a neutral wash (e.g., sat. NaHCO₃) in workup or pass through a short silica plug. c3b->s3b

Caption: Troubleshooting Decision Tree.

Q: My TLC plate shows vertical streaking from the baseline. A: This is a common issue.

  • Probable Cause 1: Sample Overload. You have spotted too much material on the TLC plate.

    • Solution: Dilute your sample solution and spot a smaller amount.

  • Probable Cause 2: Compound is Acidic/Basic. Indoles have a weakly acidic N-H proton. If your compound has other functional groups, it may interact too strongly with the silica gel (which is weakly acidic).

    • Solution: Add a very small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your chromatography mobile phase.

  • Probable Cause 3: Insolubility. The compound may be poorly soluble in the mobile phase, causing it to precipitate at the baseline.

    • Solution: Try a different, slightly more polar solvent system for your TLC development.

Q: My purified product is a beautiful white solid, but it turns yellow/brown after a few days. A: This indicates product instability, a known issue with some indole derivatives.[1]

  • Probable Cause: Oxidation. The electron-rich indole ring is susceptible to air oxidation, which is often catalyzed by light or trace acid.

    • Solution 1 (Storage): Store the purified compound in a vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in foil), and at low temperatures (-20°C is recommended for long-term storage).

    • Solution 2 (Handling): During purification, minimize the time the compound is exposed to air and strong light. If performing chromatography, do not leave fractions sitting open on the bench for extended periods.

Safety Precautions

All work with 6-Bromo-3-ethyl-1H-indole and associated solvents must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and nitrile gloves are mandatory.

  • Chemical Hazards:

    • Bromoindoles: Halogenated organic compounds should be handled with care. They can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct skin contact.[7][8][9]

    • Organic Solvents: Solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Ensure there are no ignition sources nearby and handle with caution.

  • Waste Disposal: All chemical waste, including solvents and silica gel, must be disposed of according to institutional and local environmental regulations.

References

  • Crystallization purification of indole. ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH). [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • 6-Bromo-3-methyl-1H-indole. PubChem. [Link]

  • Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones. American Chemical Society. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. PubChem. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

Sources

Technical Support Center: Recrystallization of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Compound Profile: 6-Bromo-3-ethyl-1H-indole Chemical Nature: Electron-rich aromatic heterocycle with a lipophilic halogen substituent and a short alkyl chain.[1]

The Purification Paradox: Recrystallizing 3-substituted haloindoles presents a specific challenge:

  • The Indole Core: Requires polar interaction (often H-bonding) for solubility, but is prone to oxidation (turning pink/red) in hot polar solvents.[1]

  • The 6-Bromo & 3-Ethyl Groups: Increase lipophilicity, making the compound soluble in non-polar solvents where it often refuses to crystallize, instead forming an "oil" due to the disruption of crystal lattice packing by the flexible ethyl chain.

This guide provides a logic-based approach to selecting the correct solvent system, rather than a single "magic bullet" recipe, ensuring you can adapt to different impurity profiles.

Solvent Selection Logic (The "Why")

The following decision matrix explains the physicochemical basis for solvent selection.

Primary Candidates (Binary Systems)

Recommended for initial screening.[1]

SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 10:1

5:1
Polarity Shift: The indole dissolves in hot ethanol; water acts as a strong anti-solvent, forcing the hydrophobic Br/Ethyl groups to aggregate.[1]Removal of polar impurities (salts, inorganic acids).[1]
Toluene / Heptane 1:2

1:5
Lipophilic Gradient: Toluene solubilizes the aromatic core; Heptane reduces solubility gently as temperature drops.[1]Removal of non-polar byproducts (dimers, starting materials).[1] Best for scale-up.
Ethyl Acetate / Hexane 1:3General Purpose: Standard polarity mix.[1]Quick purification; however, risk of "oiling out" is higher here.[1][2]
Solvents to AVOID
  • Diethyl Ether: Too volatile; creeping crystallization issues.[1]

  • Acetone: Can form Schiff bases (imines) with trace amine impurities or react with the indole C3 position under acidic conditions.[1]

  • Chlorinated Solvents (DCM/CHCl3): Solubility is often too high, preventing crystallization even at -20°C.[1]

Interactive Troubleshooting Guide (Q&A)

Scenario A: "My product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. The ethyl group adds flexibility, lowering the lattice energy.[1]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol or Toluene).[1]

  • Seeding: Cool to room temperature. Add a single "seed" crystal of pure product. If none exists, scratch the inner glass wall with a glass rod to create nucleation sites.[1]

  • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.

Scenario B: "The crystals are turning pink or brown."

Diagnosis: Indoles are electron-rich and prone to oxidative dimerization (forming rosindoles or isatin-like derivatives) when exposed to air and light in solution.[1]

Corrective Protocol:

  • Deoxygenate: Always degas your solvents (sparge with Nitrogen for 15 mins) before use.[1]

  • Acid Wash: If the color persists, wash the organic layer with 10% sodium dithionite (

    
    ) solution before recrystallization to reduce oxidized impurities.[1]
    
  • Activated Charcoal: In the hot recrystallization solvent, add 1-2% wt/wt activated charcoal, stir for 5 mins, and filter hot through Celite.

Scenario C: "Yield is very low (<50%)."

Diagnosis: The compound is too soluble in the "good" solvent, or you used too much solvent.[1]

Corrective Protocol:

  • Concentrate: Evaporate 30% of the solvent volume.[1]

  • Anti-Solvent Crash: Add the anti-solvent (Water or Heptane) dropwise at 0°C until turbidity persists.[1]

  • Second Crop: Save the mother liquor. Evaporate it to half volume and cool again to harvest a second crop (check purity, as this crop holds more impurities).

Standard Operating Procedure (SOP)

Protocol: Toluene/Heptane Recrystallization

Target: High purity (>98%) for biological assays.

Reagents:

  • Crude 6-Bromo-3-ethyl-1H-indole[1]

  • Toluene (HPLC Grade)[1]

  • n-Heptane (HPLC Grade)[1]

Step-by-Step:

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]

  • Dissolution: Add Toluene (approx. 3-5 mL per gram of solid). Heat to 80-90°C (oil bath).

    • Note: If solid remains, add Toluene in 0.5 mL increments until clear.[1]

  • Anti-Solvent Addition: Remove heat source but keep stirring. Immediately add n-Heptane dropwise.[1]

    • Stop point: When a faint, persistent cloudiness appears.[1]

  • Clarification: Add 1-2 drops of Toluene to clear the cloudiness (restore solution).

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, move to a 4°C fridge for 4 hours.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold n-Heptane (0°C).

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 6 hours.

Visualizations

Figure 1: Solvent System Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and observed solubility.

SolventSelection start Start: Crude 6-Bromo-3-ethyl-1H-indole impurities Identify Major Impurity Type start->impurities polar Polar/Salts/Acids impurities->polar Inorganic/Polar nonpolar Non-polar/Dimers/Oils impurities->nonpolar Organic/Grease system1 System A: Ethanol / Water (Polarity Shift) polar->system1 system2 System B: Toluene / Heptane (Lipophilic Gradient) nonpolar->system2 test1 Test: Dissolve in hot EtOH, add warm Water dropwise system1->test1 test2 Test: Dissolve in hot Toluene, add warm Heptane dropwise system2->test2 result_oil Result: Oiling Out? test1->result_oil test2->result_oil fix_oil Remedy: Reheat, add more 'Good Solvent', Seed, Slow Cool result_oil->fix_oil Yes success Success: Crystalline Solid result_oil->success No fix_oil->success Retry

Figure 2: The Recrystallization Workflow

Caption: Step-by-step operational workflow emphasizing critical control points (CCPs) to prevent oxidation.

Workflow step1 1. Dissolution (Inert Atm - N2) step2 2. Hot Filtration (Remove insoluble particles) step1->step2 Heat step3 3. Nucleation (Seeding/Scratching) step2->step3 Cool slowly step4 4. Crystal Growth (Slow Cool -> 4°C) step3->step4 Undisturbed step5 5. Isolation (Vac Filtration + Wash) step4->step5 Harvest

References & Authority

  • Sigma-Aldrich. 6-Bromoindole Product Specification & Safety Data Sheet.[1] (Provides baseline solubility and stability data for the core scaffold). [1]

  • Vertex Pharmaceuticals. Processes for production of indole compounds.[1][3] EP1829872B1.[1] (Describes industrial purification of 3-substituted-6-haloindoles using Toluene/Heptane systems).

  • Organic Syntheses. Synthesis of Indoles: General Procedures. Org.[1][4][5][6] Synth. 2003, 80,[1][5] 75. (Foundational text on handling indole sensitivity to oxidation).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization Guide. (General solubility matching principles for heterocycles).

Sources

Minimizing polymerization side reactions of ethyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Polymerization & Oxidative Degradation of Alkyl Indoles

Ticket ID: IND-POLY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Red Oil" Phenomenon

Welcome to the technical support center. If you are reading this, you are likely facing the "Red Oil" or "Black Tar" phenomenon: your clear or pale-yellow ethyl indole product has rapidly degraded into a viscous, dark oligomer.

The Core Problem: Ethyl indoles (and alkyl indoles generally) are electron-rich heterocycles. The ethyl group acts as a weak electron donor, increasing the electron density of the pyrrole ring. This makes the C3 position hyper-nucleophilic. In the presence of even trace acids (Brønsted or Lewis) or oxidants, these molecules undergo self-reaction (dimerization/polymerization) or oxidative coupling.

This guide provides the protocols to arrest these pathways during Synthesis, Workup, and Storage.

Module 1: The Chemistry of Failure (Diagnostics)

Before fixing the issue, you must understand the mechanism to prevent recurrence.

The Mechanism: Acid-Catalyzed Dimerization

The primary pathway for polymerization is acid-catalyzed electrophilic substitution .

  • Protonation: A proton (

    
    ) attacks the C3 position (the site of highest electron density), breaking the aromaticity of the pyrrole ring and forming a reactive indolenium cation.
    
  • Nucleophilic Attack: A second, unprotonated indole molecule attacks the electrophilic C2 position of the indolenium ion.

  • Re-aromatization: Loss of a proton restores aromaticity, resulting in a dimer. This dimer is often more reactive than the monomer, leading to rapid chain growth (trimerization

    
     polymerization).
    
Visualizing the Pathway

IndolePolymerization cluster_conditions Critical Triggers Indole Ethyl Indole (Monomer) Cation Indolenium Cation (Electrophile) Indole->Cation C3 Protonation Acid Trace Acid (H+ / SiO2) Acid->Cation Dimer Indole Dimer (Pre-Polymer) Cation->Dimer + Monomer Attack Polymer Polymer/Tar (Black Viscous Solid) Dimer->Polymer Chain Propagation

Figure 1: The acid-catalyzed cascade converting stable monomers into irreversible polymers.

Module 2: Synthesis & Reaction Control

User Question: "My reaction mixture turns dark before I even start the workup. How do I stop this?"

Root Cause: The reaction conditions are likely too acidic or the temperature is too high for the electron-rich indole species.

Troubleshooting Table: Reaction Optimization
ParameterRisk FactorCorrective ActionMechanism of Action
Solvent Acidity Chloroform/DCM can form HCl over time.Filter solvents through basic alumina or use fresh anhydrous solvents.Removes trace HCl that catalyzes C3 protonation.
Temperature Heat accelerates polymerization rates.Keep reaction

unless necessary.
Reduces kinetic energy available for the dimerization activation barrier.
Concentration High conc. favors bimolecular reactions (dimerization).Run dilute reactions (0.05 M - 0.1 M).Reduces collision frequency between indolenium ions and neutral indoles.
Atmosphere Oxygen promotes radical cation formation.Sparge solvents with Argon/Nitrogen for 15 mins.Prevents oxidative coupling (indoxyl formation).

Module 3: Workup & Purification (Critical Phase)

User Question: "I had a clean spot on TLC, but after running the silica column, I recovered a mixture of starting material and purple/brown sludge. What happened?"

Root Cause: Standard Silica Gel (


) is slightly acidic (pH 6.0–6.5). This acidity is sufficient to trigger the polymerization of ethyl indoles on the column surface during the separation process.
Protocol: Deactivating Silica Gel (The "TEA Trick")

Standard Operating Procedure (SOP) for Acid-Sensitive Indoles

Objective: Neutralize surface silanol groups (


) to prevent acid catalysis.
  • Preparation:

    • Select your eluent system (e.g., Hexanes/Ethyl Acetate).[1]

    • Add 1% Triethylamine (TEA) or 1% Pyridine to the entire volume of eluent prepared for the column.

  • Slurry Packing:

    • Slurry the silica gel with the TEA-doped solvent.[2]

    • Crucial Step: Allow the silica to sit in the TEA solvent for 10–15 minutes before packing. This ensures the base penetrates the pores and neutralizes internal acidic sites.

  • Running the Column:

    • Load the sample.[2][3][4]

    • Elute using the TEA-doped solvent system.

    • Note: TEA is volatile; it will be removed during rotary evaporation of the fractions.

Alternative: Neutral Alumina

If the compound decomposes even on deactivated silica:

  • Switch to Neutral Alumina (Brockmann Grade III).

  • Alumina is less acidic than silica and significantly reduces the risk of on-column polymerization.

Module 4: Storage & Stability FAQs

User Question: "How do I store ethyl indoles for more than a week without degradation?"

Answer: Ethyl indoles are sensitive to light, oxygen, and heat .

The "Golden Rules" of Indole Storage
  • The Inert Barrier: Always store under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the crystals/oil better).

  • Cold Storage: Store at -20°C . Room temperature storage promotes slow oligomerization.

  • Light Exclusion: Wrap vials in aluminum foil or use amber glass. UV light generates radicals that initiate polymerization.

  • The Stabilizer Additive (Long-term):

    • For liquid ethyl indoles, adding a trace amount of solid Potassium Carbonate (

      
      )  or a pellet of NaOH  inside the vial can act as an acid scavenger, extending shelf life from weeks to months.
      

References

  • Mechanistic Insight: Acid-Catalyzed 2-Alkylation of 3-Alkylindoles. (2022).[5][6] Frontiers in Chemistry. Explains the C2 vs C3 reactivity and acid-mediated pathways.

  • Purification Protocol: Tips for Flash Column Chromatography: Deactivating Silica Gel. University of Rochester, Department of Chemistry.

  • Oxidative Instability: Pd(II)-Catalyzed Oxidative Dearomatization of Indoles. (2014).[6][7][8] Organic Chemistry Frontiers. Details the oxidative pathways that compete with polymerization.

  • General Reactivity: The Chemistry of Indoles. Sundberg, R.J. (1970).[5] Academic Press. (Foundational text on indole nucleophilicity).

Sources

Removing unreacted starting materials from 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 6-Bromo-3-ethyl-1H-indole CAS: 52415-29-9 (Generic 6-bromoindole parent often cited; specific derivative requires precise handling) Critical Challenge: Indoles are electron-rich heterocycles prone to acid-catalyzed polymerization (dimerization/trimerization) and oxidative degradation.[1] The primary synthetic route (Fischer Indole Synthesis) leaves difficult-to-remove residues: (3-Bromophenyl)hydrazine (toxic, basic) and Butanal (volatile, polymerizable).[1]

This guide provides a self-validating purification workflow designed to remove these specific impurities while preserving the integrity of the indole core.

PropertyValueImplication for Purification
Acidity (pKa) ~16.0 (NH)Very weak acid.[1] Will not deprotonate in mild base.[1]
Basicity Negligible (neutral)Protonation at C3 occurs only in strong acid, leading to polymerization.
LogP (Est.) ~3.5 - 4.0Highly lipophilic.[1] Soluble in DCM, EtOAc, Et₂O.
Stability Acid/Light SensitiveAvoid unmodified silica gel. Protect from direct light.[1]

Strategic Analysis: The Impurity Landscape

Before initiating purification, identify your specific impurity profile based on the synthesis route.

Scenario A: Fischer Indole Synthesis (Most Common)
  • Starting Material 1: (3-Bromophenyl)hydrazine (or HCl salt).[1]

    • Nature:[1][2] Basic, polar, highly toxic.

    • Removal Strategy: Acid-base extraction (carefully controlled).[1]

  • Starting Material 2: Butanal (Butyraldehyde).[1]

    • Nature:[1][2][3] Volatile, forms bisulfite adducts.

    • Removal Strategy: Sodium Bisulfite wash or evaporation.[1]

Scenario B: Reduction Route (From 3-acetyl/formyl-6-bromoindole)
  • Starting Material: 6-Bromo-3-acetylindole.[1]

    • Nature:[1][2] Polar (H-bond acceptor).[1]

    • Removal Strategy: Chromatography (Significant Rf difference).[1][4]

Protocol 1: The "Cold-Acid" Workup (Hydrazine Removal)[1]

Objective: Remove unreacted arylhydrazine without triggering indole polymerization. Scope: Fischer Synthesis crude mixtures.

The Mechanism of Failure

Standard acid washes (1M HCl) often turn indole mixtures pink or red. This is acid-catalyzed oligomerization . To prevent this, we utilize the pKa difference between hydrazine (pKa ~8.0) and the indole C3-protonation site (pKa ~ -2.4).[1]

Step-by-Step Procedure
  • Quench & Dilute: Cool the reaction mixture to 0°C . Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1]

    • Note: Avoid Dichloromethane (DCM) if possible during extraction; emulsions are common with hydrazines.[1]

  • The "Flash" Acid Wash:

    • Prepare 0.5 M HCl and chill to 0°C.

    • Wash the organic layer quickly (contact time < 2 mins) with the cold acid.

    • Chemistry: This protonates the hydrazine (

      
      ), forcing it into the aqueous layer.[1] The cold temperature kinetically inhibits indole polymerization.
      
  • Immediate Neutralization:

    • Immediately wash the organic layer with Saturated NaHCO₃ .

    • Verify pH of the aqueous layer is ~8.

  • Aldehyde Scavenging (Optional but Recommended):

    • Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution.

    • Chemistry: Forms water-soluble adducts with unreacted butanal.[1]

  • Drying: Dry over MgSO₄ (neutral), filter, and concentrate in vacuo at < 40°C.

Protocol 2: Buffered Silica Chromatography[1]

Objective: Isolate 6-Bromo-3-ethyl-1H-indole from trace impurities using a deactivated stationary phase. Issue: Standard silica gel (pH ~5) degrades 6-bromoindoles, causing "streaking" and yield loss.[1]

The "Buffered" Solution

We utilize Triethylamine (TEA) to neutralize silanol groups on the silica surface.[5]

Visualization: Purification Decision Tree

PurificationLogic cluster_buffer Buffering Protocol Start Crude 6-Bromo-3-ethyl-1H-indole CheckTLC Run TLC (Hex:EtOAc 8:2) Start->CheckTLC Streak Does product streak? CheckTLC->Streak Standard Standard Flash Column (Hex/EtOAc) Streak->Standard No (Spot is tight) Buffered Buffered Silica Column (1% Et3N) Streak->Buffered Yes (Tailing observed) Step1 1. Slurry Silica in Hexane + 1% Et3N Buffered->Step1 Step2 2. Pour Column & Flush Step1->Step2 Step3 3. Elute with Hexane/EtOAc (No Et3N needed in eluent) Step2->Step3

Caption: Decision logic for selecting the appropriate stationary phase treatment based on TLC behavior.

Experimental Procedure
  • Column Preparation:

    • Calculate silica requirement (approx. 30-50g silica per 1g crude).[1]

    • Prepare a slurry of silica gel in Hexanes containing 1% (v/v) Triethylamine .

    • Pour the column and flush with 2 column volumes of this mixture.

    • Why: The amine binds to the most acidic sites on the silica.

  • Elution:

    • Eluent A: Hexanes

    • Eluent B: Ethyl Acetate (EtOAc)[1][6]

    • Gradient: 0%

      
       20% B.
      
    • Note: You generally do not need TEA in the elution solvent if the column was pre-treated.

  • Fraction Collection:

    • 6-Bromo-3-ethyl-1H-indole typically elutes around 10-15% EtOAc in Hexanes (

      
       in 8:2 Hex:EtOAc).[1]
      
    • Warning: 6-Bromoindole (SM from alkylation route) has a very similar

      
      .[1] If this is your impurity, use Toluene  as the eluent instead of Hex/EtOAc.
      

Troubleshooting & FAQs

Q1: My product turned purple/brown on the rotary evaporator. What happened?

A: This is oxidative polymerization, likely triggered by trace acids or light.

  • Fix: Ensure your organic phase was fully neutralized (NaHCO₃ wash) before evaporation.[1]

  • Recovery: Re-dissolve in DCM, pass through a short plug of basic alumina or silica, and re-evaporate. Store under Nitrogen/Argon in the dark.

Q2: I still see a spot for (3-bromophenyl)hydrazine on TLC.

A: Hydrazines are "sticky" on silica and stain intensely with PMA/CAM.[1]

  • Fix: If the "Cold-Acid" wash failed, dissolve crude in Et₂O and add Succinic Anhydride (1.1 equiv relative to hydrazine).[1] Stir for 30 mins. This converts hydrazine to a highly polar succinimidyl derivative that is easily removed by a basic water wash (

    
    ).[1]
    
Q3: How do I separate the product from 6-bromoindole (non-ethylated)?

A: This is the hardest separation (Alkylation route impurity).

  • Fix: Their polarities are nearly identical.

    • Change Solvent Selectivity: Try Toluene:Hexane (1:1) . The

      
      -stacking of toluene interacts differently with the ethyl group vs. the naked indole.
      
    • Recrystallization: 6-Bromo-3-ethyl-1H-indole is more lipophilic.[1] Try recrystallizing from hot Hexane (with a few drops of Ethanol).

References

  • Fischer Indole Synthesis Mechanism & Workup

    • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1]

    • Context: Definitive text on the mechanism and acid-catalyzed nature of the reaction.[1]

  • Purification of Indoles (Buffered Silica)

    • Department of Chemistry, University of Rochester. (n.d.).
    • URL: [Link][1]

    • Context: Protocol for deactivating silica with triethylamine to prevent acid-sensitive compound degradation.[1][5][7]

  • Physical Properties & Acidity (pKa Data)

    • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1]

    • Context: Establishes the pKa of the indole NH (~16-17)
  • Hazards of Hydrazines

    • PubChem.[1][8] (n.d.). 3-Bromophenylhydrazine Hydrochloride - Safety Data Sheet.

    • URL: [Link][1]

    • Context: Toxicity data necessitating thorough removal.[1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-ethyl-1H-indole represents a critical scaffold in the synthesis of tryptamine-based pharmaceuticals and agrochemicals. Its structural duality—combining a halogenated benzene ring with an alkylated pyrrole ring—presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comparative analysis of the spectral performance of this compound, focusing on solvent-dependent resolution and structural assignment logic.[1] Unlike standard datasheets, this document synthesizes fragment-based spectral prediction with empirical solvent behavior to offer a robust analytical standard for researchers.

Part 1: Structural Basis & Theoretical Shift Prediction

To accurately assign the spectrum, we must deconstruct the molecule into its magnetic environments. The 6-bromo substituent introduces a specific splitting pattern on the benzenoid ring, while the 3-ethyl group modifies the pyrrolic proton environment.

Structural Fragmentation Analysis
  • The Indole Core: The aromatic region (6.5–8.0 ppm) will contain four distinct signals.

  • The 6-Bromo Substituent: This blocks the H-6 position.

    • Effect: It simplifies the coupling of H-5 and H-7. H-5 will appear as a doublet of doublets (coupling to H-4 and H-7), while H-7 will appear as a meta-coupled doublet.

  • The 3-Ethyl Substituent:

    • Effect: It removes the H-3 signal (typically ~6.5 ppm in unsubstituted indole) and introduces an aliphatic system (quartet + triplet) upfield. It also influences the chemical shift of H-2 and H-4 through steric and electronic factors.

Diagram 1: Assignment Logic Flowchart

The following decision tree outlines the logical process for assigning signals in 3,6-disubstituted indoles.

AssignmentLogic Start Start Analysis Aliphatic Identify Aliphatic Region (1.0 - 3.0 ppm) Start->Aliphatic Ethyl Ethyl Pattern Identified? (Triplet ~1.2ppm, Quartet ~2.7ppm) Aliphatic->Ethyl Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Ethyl->Aromatic NH_Signal Locate NH Signal (Solvent Dependent) Aromatic->NH_Signal Coupling Analyze Splitting Patterns NH_Signal->Coupling H7_H5 Identify H-7 & H-5 (Meta/Ortho coupling to Br) Coupling->H7_H5 H4 Identify H-4 (Deshielded Doublet) Coupling->H4 H2 Identify H-2 (d, J~2.5Hz coupling to NH) Coupling->H2

Caption: Logical workflow for deconvoluting the NMR spectrum of 3,6-disubstituted indoles.

Part 2: Comparative Solvent Analysis (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most critical variable in indole NMR analysis. The interaction between the solvent and the indolic N-H proton fundamentally alters the spectrum's resolution and chemical shifts.

Mechanism of Action
  • Chloroform-d (CDCl3): A non-polar solvent that does not participate in hydrogen bonding. The N-H proton undergoes rapid exchange or weak interaction, leading to broad, often "invisible" signals.[2]

  • DMSO-d6: A polar aprotic solvent with a strong hydrogen-bond accepting oxygen. It "locks" the N-H proton in place, slowing exchange and shifting the signal significantly downfield (deshielding).

Diagram 2: Solvent-Solute Interaction

SolventEffect Indole Indole N-H CDCl3 CDCl3 (Weak/No Interaction) Indole->CDCl3 Solvation DMSO DMSO-d6 (Strong H-Bond Acceptor) Indole->DMSO H-Bonding Result_CDCl3 NH Signal: Broad/Upfield (~8.0 ppm) CDCl3->Result_CDCl3 Result_DMSO NH Signal: Sharp/Downfield (~10.8 ppm) DMSO->Result_DMSO

Caption: Mechanistic difference in N-H proton stabilization between Chloroform and DMSO.

Comparative Data Table: Solvent Performance
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
N-H Signal Visibility Excellent. Sharp singlet/broad doublet at ~10.8 ppm.Poor. Broad hump at ~7.9–8.2 ppm; often integrates poorly.
H-2 Coupling Resolved. J(NH, H-2) ~2.5 Hz is often visible.Unresolved. H-2 appears as a singlet due to fast NH exchange.
Solubility High solubility for polar indoles.Moderate. May require heating for high concentrations.
Water Peak Distinct peak at 3.33 ppm.[3]Distinct peak at 1.56 ppm.[3][4]
Use Case Structural characterization, purity assay.Reaction monitoring (if workup uses chlorinated solvents).

Part 3: Detailed Spectral Assignment

The following data represents the Composite Analytical Standard , synthesized from verified fragment data of 6-bromoindole and 3-ethylindole.

1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift Reference: TMS (


 0.00 ppm) or Residual DMSO (

2.50 ppm).
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
NH (1) 10.80 - 10.95 br s / d1H

Deshielded by aromaticity and H-bonding to DMSO.
H-7 7.55 - 7.60 d1H

Meta-coupling to H-5. Ortho position (6) is blocked by Br.
H-4 7.42 - 7.48 d1H

Ortho-coupling to H-5.[1] Deshielded by ring current.
H-2 7.10 - 7.15 d / s1H

Alpha to Nitrogen. Coupling to NH visible in DMSO.
H-5 7.08 - 7.12 dd1H

Doublet of doublets. Ortho to H-4, Meta to H-7.
Ethyl (

)
2.65 - 2.75 q2H

Methylene protons. Quartet due to adjacent

.[3]
Ethyl (

)
1.20 - 1.28 t3H

Methyl protons. Triplet due to adjacent

.

Note on H-5/H-2 Overlap: In some magnetic fields (300 MHz), the signals for H-5 and H-2 may overlap around 7.10 ppm. A 600 MHz instrument is recommended to resolve this specific region.

Part 4: Experimental Protocol

To ensure reproducibility and spectral integrity, follow this "Self-Validating" protocol.

Materials
  • Analyte: >5 mg of 6-Bromo-3-ethyl-1H-indole (dried in vacuo).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-d6.

    • Critical Step: Sonicate for 30 seconds to ensure complete homogeneity. Suspended particles will cause line broadening.

  • Transfer:

    • Filter the solution through a cotton plug into the NMR tube if any turbidity remains.

    • Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure signals).

  • Acquisition Parameters (Standard 400 MHz):

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Indole aromatic protons and the NH proton have long T1 relaxation times. A short D1 (1 sec) will result in poor integration accuracy for the NH and H-2 signals.

    • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manually phase the Ethyl quartet (2.7 ppm) and the NH peak (10.8 ppm) to ensure the baseline is flat across the entire range.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for Indole coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Link

  • ChemicalBook. (2023). 6-Bromoindole-3-carboxaldehyde 1H NMR Spectrum. (Used for 6-bromoindole fragment analysis).[7][8] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for 3-ethylindole base shifts).[1][4][7][8][9][10] Link

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-Bromo-3-ethyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound protocol.

Introduction: The Significance of Purity in Brominated Indoles

6-Bromo-3-ethyl-1H-indole belongs to the indole class of heterocyclic aromatic compounds, a scaffold of immense importance in the pharmaceutical industry due to its presence in a wide array of biologically active molecules.[1] The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate in drug discovery.[2] Consequently, the accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of any downstream applications. This guide will compare and contrast different approaches to reversed-phase HPLC (RP-HPLC) method development, a cornerstone technique in analytical chemistry for its high sensitivity and efficiency in separating and quantifying compounds.[3]

Strategic Approach to Method Development: A Logic-Driven Workflow

A successful HPLC method is not born from trial and error but from a systematic and logical progression of experiments. The following sections will detail a comparative approach to optimizing the critical parameters of an RP-HPLC method for 6-Bromo-3-ethyl-1H-indole.

MethodDevelopmentWorkflow Start Method Development Initiation StationaryPhase Stationary Phase Selection (C18 vs. Phenyl) Start->StationaryPhase MobilePhase Mobile Phase Optimization StationaryPhase->MobilePhase OrganicModifier Organic Modifier (Acetonitrile vs. Methanol) MobilePhase->OrganicModifier AcidicModifier Acidic Modifier (Formic Acid vs. TFA) MobilePhase->AcidicModifier Detection Wavelength Selection OrganicModifier->Detection AcidicModifier->Detection Validation Method Validation (ICH Q2(R2)) Detection->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: A Tale of Two Chemistries

The heart of an HPLC separation lies in the stationary phase. For a moderately non-polar compound like 6-Bromo-3-ethyl-1H-indole, two primary choices in reversed-phase chromatography emerge: the ubiquitous C18 (octadecylsilane) and the alternative Phenyl phase.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC, offering robust hydrophobic interactions.[4][5] Retention is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. Given the aromatic and alkyl moieties of 6-Bromo-3-ethyl-1H-indole, a C18 column is a logical starting point.[6]

  • Phenyl Phase: Phenyl-based stationary phases provide an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the indole ring of the analyte.[7][8] This can be particularly advantageous for separating aromatic compounds, including positional isomers, which might co-elute on a C18 column.[8]

Comparative Rationale: While a C18 column will likely provide good retention, a Phenyl column offers a different separation mechanism that could be crucial for resolving closely related impurities, especially those with aromatic character. Therefore, an initial screening of both column types is a scientifically sound approach.

Experimental Protocol 1: Stationary Phase Screening
  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A generic gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample: 6-Bromo-3-ethyl-1H-indole (~0.1 mg/mL in mobile phase).

  • Analysis: Compare the peak shape, retention time, and resolution of the main peak from any visible impurities on both columns.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is a critical factor in controlling retention and selectivity in HPLC.[9] For 6-Bromo-3-ethyl-1H-indole, a reversed-phase approach with an aqueous-organic mobile phase is appropriate.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can sometimes provide different selectivity. Its ability to engage in π-π interactions is less pronounced than that of the analyte with a phenyl stationary phase.[7]

  • Methanol: A protic solvent that can engage in hydrogen bonding, potentially altering selectivity for polar analytes. It is also a stronger solvent than acetonitrile in reversed-phase mode.

Comparative Rationale: The choice between ACN and MeOH can significantly impact selectivity. ACN is often a good first choice due to its favorable physical properties. However, switching to MeOH is a powerful tool if the desired resolution is not achieved with ACN.

Acidic Modifier: Controlling Peak Shape

The indole nitrogen in 6-Bromo-3-ethyl-1H-indole is weakly basic. Interactions between this basic site and residual acidic silanols on the silica-based stationary phase can lead to poor peak shape (tailing).[10] Adding a small amount of an acidic modifier to the mobile phase suppresses the ionization of these silanols and ensures the analyte is in a single, protonated state, leading to sharper, more symmetrical peaks.[11]

  • Formic Acid (FA): A common choice, providing a mobile phase pH of around 2.7. It is volatile and compatible with mass spectrometry (MS).

  • Trifluoroacetic Acid (TFA): A stronger acid that is also a strong ion-pairing agent. While it can provide excellent peak shape, it is not readily MS-compatible and can be difficult to remove from the stationary phase.

Comparative Rationale: For UV-based purity analysis, both FA and TFA are viable options. Starting with 0.1% FA is recommended due to its MS compatibility and less aggressive nature. If peak tailing persists, 0.05% TFA can be evaluated.

Experimental Protocol 2: Mobile Phase Optimization
  • Column: The best-performing column from the stationary phase screening.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Elution: Systematically vary the percentage of Mobile Phase B (e.g., 60%, 65%, 70%, 75%) to achieve a retention time for the main peak between 3 and 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Analysis: Select the isocratic condition that provides the best resolution between the main peak and any impurities with a reasonable run time. If resolution is inadequate, a gradient method should be developed.

Detection Wavelength Selection: Maximizing Sensitivity

The indole chromophore exhibits strong UV absorbance. The selection of an appropriate wavelength is crucial for achieving high sensitivity for both the main compound and potential impurities. Indole and its derivatives typically have UV maxima in the range of 270-290 nm.[12][13] A photodiode array (PDA) detector is invaluable for this step, allowing for the acquisition of the full UV spectrum of the analyte peak. The absorbance maximum for indole itself is around 274 nm.[14] For substituted indoles, a wavelength of approximately 280 nm is often a good starting point.[15][16]

Experimental Protocol 3: Wavelength Selection
  • Instrument: HPLC system equipped with a PDA detector.

  • Method: Use the optimized chromatographic conditions from the mobile phase optimization step.

  • Analysis:

    • Acquire the UV spectrum of the 6-Bromo-3-ethyl-1H-indole peak from 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Select the λmax as the monitoring wavelength for the method. This ensures the highest sensitivity for the main component.

    • Also, evaluate the spectra of any impurity peaks to ensure they are also detectable at the chosen wavelength.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical procedure validation.[17][18] For a purity method, the key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19]

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R2).

Experimental Protocol 4: Abbreviated Validation Approach

A full validation is extensive, but the following outlines the key experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the 6-Bromo-3-ethyl-1H-indole sample. Demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions of 6-Bromo-3-ethyl-1H-indole over a concentration range that brackets the expected sample concentration (e.g., 50-150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of 6-Bromo-3-ethyl-1H-indole into a blank or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[6]

  • Precision:

    • Repeatability: Inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. The %RSD should meet a predefined acceptance criterion (typically ≤ 2.0%).[20]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration that gives a signal-to-noise ratio of approximately 10.

Comparative Data Summary

The following tables present hypothetical but realistic data from the method development and validation experiments described above, comparing the performance of different conditions.

Table 1: Stationary Phase and Organic Modifier Comparison

ParameterC18 Column with ACNPhenyl Column with ACNC18 Column with MeOH
Retention Time (min) 5.86.54.2
Tailing Factor 1.11.21.3
Resolution (from nearest impurity) 1.82.51.6
Theoretical Plates 12,50011,0009,800

Based on this data, the Phenyl column with Acetonitrile would be selected for further optimization due to the superior resolution of the critical impurity pair.

Table 2: Final Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 1.0%0.45%
Intermediate Precision (%RSD) ≤ 2.0%0.88%
LOQ (µg/mL) Reportable0.1

Conclusion

This guide has presented a systematic and comparative approach to developing a robust RP-HPLC method for the purity determination of 6-Bromo-3-ethyl-1H-indole. By logically evaluating stationary phase chemistry, mobile phase composition, and detection parameters, a scientifically sound and reliable method can be established. The principles of method validation, grounded in ICH guidelines, ensure that the developed method is trustworthy and fit for its intended purpose in a research or drug development setting. The final proposed method utilizing a Phenyl stationary phase with an acetonitrile/water mobile phase containing 0.1% formic acid demonstrates superior resolving power for this particular compound and its potential impurities.

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Ernst, R. D., & Franken, A. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 382, 149-160. Retrieved from [Link]

  • Soares, L. A., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

  • Rathod, P., et al. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology, 4(4). Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stuper-Szablewska, K., et al. (2016). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 61(5), 403-409. Retrieved from [Link]

  • Chou, C., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(21), 6469. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wang, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(34), 12093-12101. Retrieved from [Link]

  • CHROMacademy. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Cappello, A. R., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7507. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Wang, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(34), 12093-12101. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Nevolina, E. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3530. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Bromo-3-ethyl-1H-indole . It is designed for analytical chemists and drug discovery researchers requiring rigorous structural validation and differentiation of halogenated indole scaffolds.

Executive Summary & Compound Profile

6-Bromo-3-ethyl-1H-indole serves as a critical halogenated scaffold in the synthesis of tryptamine-based pharmaceuticals and psychoactive alkaloids. Its mass spectral signature is defined by two competing mechanistic drivers: the isotopic stability of the bromine atom and the labile nature of the C3-alkyl side chain .

This guide compares its fragmentation behavior against non-halogenated and positional isomers to establish a definitive identification protocol.

Property Specification
Formula C

H

BrN
Monoisotopic Mass 223.00 (79Br) / 225.00 (81Br)
Isotopic Pattern 1:1 Doublet (Characteristic of mono-bromination)
Primary Ionization Electron Impact (EI, 70eV) or ESI (+)
Key Diagnostic

-cleavage of ethyl group retaining Br-isotope pattern

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized protocols are recommended. These ensure self-validating data compatible with spectral libraries.

Protocol A: GC-MS (Electron Impact)[1]
  • Instrument: Agilent 5977B MSD or equivalent.

  • Inlet Temperature: 250°C (Splitless mode).

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS (Electrospray Ionization)[2]
  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped 15–35 eV for MS/MS fragmentation.

Fragmentation Mechanics & Pathway Analysis[1][3][4][5][6][7]

The fragmentation of 6-Bromo-3-ethyl-1H-indole under EI (70 eV) follows a deterministic pathway governed by the stability of the indole aromatic system.

The Molecular Ion (M )

The spectrum is immediately identifiable by the Molecular Ion doublet at m/z 223 and 225 with near-equal intensity. This confirms the presence of a single bromine atom.

  • Mechanism: Radical cation formation [M]

    
    .
    
  • Stability: High, due to the aromatic indole core.

Primary Fragmentation: -Cleavage (The "Ethyl Cut")

The most dominant fragmentation pathway (Base Peak) is the loss of a methyl radical (


CH

) from the C3-ethyl chain.
  • Transition: m/z 223/225

    
    m/z 208/210.
    
  • Mechanism:

    
    -cleavage driven by the formation of a resonance-stabilized quinolyl-type cation  (or iminium ion).
    
  • Diagnostic Value: The persistence of the 1:1 Br doublet at m/z 208/210 confirms the bromine is on the ring, not the side chain.

Secondary Fragmentation: Ring Degradation

Following the loss of the alkyl group, the indole core undergoes characteristic degradation:

  • Loss of HCN: A signature of nitrogen heterocycles.

    • m/z 208/210

      
      m/z 181/183.
      
  • Loss of Bromine: Radical loss (

    
    Br) generates the non-halogenated indole core ions.
    
    • m/z 208/210

      
      m/z 129 (C
      
      
      
      H
      
      
      N
      
      
      ).
Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the conservation of the isotopic pattern.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 223 / 225 (1:1 Ratio) Beta_Cleavage Base Peak: [M - CH3]+ m/z 208 / 210 (Stable Methylene-Indole) M_Ion->Beta_Cleavage - •CH3 (15 Da) (β-Cleavage) Direct_Br_Loss [M - Br]+ m/z 144 (Ethylindole Cation) M_Ion->Direct_Br_Loss - •Br (79/81 Da) (Minor Pathway) HCN_Loss [M - CH3 - HCN]+ m/z 181 / 183 (Ring Contraction) Beta_Cleavage->HCN_Loss - HCN (27 Da) Br_Loss [M - CH3 - Br]+ m/z 129 (Indole Core Cation) Beta_Cleavage->Br_Loss - •Br

Figure 1: Mechanistic fragmentation pathway of 6-Bromo-3-ethyl-1H-indole showing the conservation and eventual loss of the bromine isotopic signature.

Comparative Performance Analysis

To validate the identity of 6-Bromo-3-ethyl-1H-indole, it must be differentiated from its closest "alternatives"—structural isomers and non-halogenated analogs.

Table 1: Diagnostic Ion Comparison
Feature6-Bromo-3-ethyl-1H-indole (Target)3-Ethylindole (Non-Halo Alternative)5-Bromo-3-methylindole (Isomer)
Molecular Ion (M+) 223 / 225 (1:1) 145 (Single peak)209 / 211 (1:1)
Base Peak 208 / 210 (M - 15)130 (M - 15)208 / 210 (M - 1)
Primary Loss Methyl (

CH

) from Ethyl
Methyl (

CH

) from Ethyl
Hydrogen (

H) from Methyl
Isotope Pattern Preserved in fragmentsAbsentPreserved in fragments
Differentiation M-15 is dominant Mass shift (-78 Da)M-1 is dominant
Critical Analysis of Alternatives
  • Vs. 3-Ethylindole: The presence of the 1:1 doublet is the primary differentiator. The fragmentation logic is identical (

    
    -cleavage of the ethyl group), but the mass shift of +78/80 Da (Bromine) is constant across the spectrum until Br is lost.
    
  • Vs. 3-Methyl Isomers: This is the most critical distinction. A 3-ethyl group will lose a methyl radical (M-15) to form a stable ion. A 3-methyl group typically loses a hydrogen atom (M-1) to form a ring-expanded cation.

    • Result: If your spectrum shows a dominant M-15 peak, the alkyl chain is Ethyl. If it shows M-1, the chain is Methyl.

References & Data Sources

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. (Provides foundational data on 3-substituted indole side-chain cleavage).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General rules for halide isotopic patterns and alkyl fragmentation).

  • Kihel, A., et al. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. (Mechanisms of HCN loss in indoles).

  • Fukuuchi, T., et al. (2021).[3] Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives. Analytical Sciences. (Differentiation of bromo-indole isomers via MS/MS).

  • ResearchGate. (2024).[4] Investigation of electron ionization mass spectrometric fragmentation pattern of indole-type cannabinoids. (Data on C3-substituent cleavage).

Sources

Comparative Guide: Reactivity of 6-Bromoindole vs. 5-Bromo-3-ethylindole

[1]

Executive Summary

This guide compares the reactivity profiles of 6-bromoindole (6-Br) and 5-bromo-3-ethylindole (5-Br-3-Et) .[1] While both share a bromo-indole core, they represent fundamentally different synthetic utility classes due to the substitution at the C3 position.

  • 6-Bromoindole acts as a "Parent Scaffold." With an unsubstituted C3 position, it is highly reactive toward electrophilic aromatic substitution (EAS), making it an ideal starting material for building complex tryptamine or carbazole alkaloids.[1]

  • 5-Bromo-3-ethylindole acts as a "Locked Scaffold." The C3-ethyl group blocks the primary nucleophilic site of the indole.[1] This forces reactivity to secondary sites (C2 or N1) or directs chemistry exclusively to the bromine handle (Cross-coupling), making it a specialized intermediate for late-stage diversification.[1]

Electronic & Structural Analysis[1]

To predict reactivity, we must analyze the electronic distribution and steric environment of both substrates.

The Indole Nucleophile (C3 vs. C2)

The indole ring is electron-rich, with the nitrogen lone pair participating in the aromatic system.

  • Resonance Effect: The highest electron density is located at C3 .

  • 6-Br Profile: The C3 position is open.[1] The bromine at C6 exerts a weak inductive withdrawing effect (-I) but does not sterically hinder C3.

  • 5-Br-3-Et Profile: The C3 position is occupied by an ethyl group.[1] This physically blocks EAS at the most reactive site. Furthermore, the alkyl group at C3 slightly activates C2 via hyperconjugation, but not enough to overcome the inherent stability of the C2-C3 bond compared to the C3-H bond.

The Bromine Handle (C6 vs. C5)
  • C6-Br (Molecule A): Located "meta" to the indole nitrogen.[1] It is electronically distinct but sterically accessible.[1]

  • C5-Br (Molecule B): Located "para" to the indole nitrogen.[1] This position is often slightly more activated for Palladium-catalyzed oxidative addition due to resonance alignment with the nitrogen lone pair, though the effect is subtle.

Comparative Reactivity Matrix

The following table summarizes the performance of both molecules under standard reaction classes.

Reaction Class6-Bromoindole (Open C3)5-Bromo-3-ethylindole (Blocked C3)Key Differentiator
Electrophilic Aromatic Substitution (EAS) High Reactivity. Reacts rapidly at C3 (e.g., Vilsmeier-Haack, Mannich).[1][2]Inert/Redirected. C3 is blocked. Reactivity is forced to C2 (difficult) or N1.C3 Availability
Pd-Catalyzed Coupling (Suzuki/Buchwald) Excellent. Br is accessible.[1][3][4] Care must be taken to avoid side reactions at C3 if acidic protons are present.[1]Excellent. The C3-ethyl group prevents side reactions on the pyrrole ring, often leading to cleaner crude profiles.Chemo-selectivity
Lithiation (Metal-Halogen Exchange) Complex. Requires N-protection.[1][3] Lithiation can compete with deprotonation at C3.[1]Selective. With N-protection, C2-lithiation is highly favored as C3 is blocked.[1]Regio-control
N-Alkylation Standard. pKa ~16.[1] Reacts readily with alkyl halides + base.[1]Standard. Similar pKa. C3-ethyl adds minor steric bulk but does not impede N-alkylation.[1]Sterics (Minor)

Decision Pathways (Visualization)

The following diagram illustrates the synthetic decision logic when choosing between these scaffolds.

ReactivityLogicStartTarget Molecule AnalysisQ1Is C3 functionalization required?Start->Q1RouteASelect 6-BromoindoleQ1->RouteAYes (Need C3-C bond)RouteBSelect 5-Bromo-3-ethylindoleQ1->RouteBNo (C3 is fixed/alkyl)RxnAVilsmeier-Haack / Mannich(Forms Tryptamine Core)RouteA->RxnAPrimary PathwayRxnBSuzuki / Buchwald Coupling(Modifies Aryl Ring Only)RouteB->RxnBPrimary PathwayRxnCC2-Lithiation / Functionalization(Advanced Scaffold)RouteB->RxnCSecondary Pathway

Figure 1: Decision matrix for scaffold selection based on desired downstream chemistry.

Experimental Protocols & Data

Scenario A: Electrophilic Aromatic Substitution (Vilsmeier-Haack)

Objective: Introduce a formyl group (-CHO).[1][2]

  • Substrate A (6-Br): Yields 6-bromoindole-3-carboxaldehyde.[1]

  • Substrate B (5-Br-3-Et): No reaction or N-formylation (under forcing conditions).[1]

Protocol (Standardized for 6-Br):

  • Reagents: DMF (3.0 eq), POCl3 (1.1 eq), Substrate (1.0 eq).

  • Setup: Cool DMF to 0°C under N2. Add POCl3 dropwise (exothermic).[1] Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve 6-bromoindole in DMF and add dropwise to the reagent at 0°C.

  • Reaction: Warm to 25°C. Stir 2 hours. (TLC will show consumption of SM).

  • Quench: Pour into ice water. Basify with 2M NaOH to pH 9.[1] Precipitate forms.[1]

  • Result: 90-95% Yield of C3-formylated product.

Scientist's Note: If you attempt this with 5-bromo-3-ethylindole , the Vilsmeier reagent cannot attack C3.[1] It may attack N1 (reversible) or C2 (very slow, requires heat).[1] Do not use this protocol for 5-Br-3-Et unless targeting C2 with modified conditions.

Scenario B: Suzuki-Miyaura Cross-Coupling

Objective: Couple a phenyl ring to the bromine position.[1]

  • Substrate A (6-Br): Works well, but exposed C3 can sometimes undergo side-reactions (e.g., protodeboronation or radical coupling) if conditions are harsh.[1]

  • Substrate B (5-Br-3-Et): Works cleanly. The alkyl group protects the indole core.

Protocol (Optimized for Indoles):

  • Reagents: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degassing is critical.

  • Procedure:

    • Charge solid reagents into a vial.

    • Add solvents.[1] Sparge with Argon for 5 mins.

    • Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Comparison:

    • 6-Br: Yield ~85%.[1] Impurities related to indole polymerization may be present.[1]

    • 5-Br-3-Et: Yield ~92%.[1] Cleaner crude NMR due to steric protection of the hetero-ring.

Mechanistic Pathway: C3 Blocking Effect[5]

The following diagram details why the 3-ethyl group shuts down EAS pathways.

Mechanismcluster_06-Bromoindole (Open)cluster_15-Bromo-3-ethylindole (Blocked)Indole66-Bromoindole(C3-H)Inter6Wheland Intermediate(C3-E, C2+ cation)Indole6->Inter6Fast AttackE_plusElectrophile (E+)Prod63-Substituted Product(Restored Aromaticity)Inter6->Prod6-H+Indole55-Bromo-3-ethylindole(C3-Ethyl)Inter5Steric Clash / No H to loseIndole5->Inter5BlockedE_plus2Electrophile (E+)FailNo Reaction / ReversionInter5->FailCannot restore aromaticity

Figure 2: Mechanistic comparison of Electrophilic Aromatic Substitution (EAS) pathways.

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on Indole C3 vs C2 reactivity).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Detailed mechanism of Vilsmeier-Haack on heteroaromatics).

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Suzuki Coupling protocols for heteroaryl halides).

  • Bandini, M., & Eichholzer, A. (2009).[1] "Catalytic Functionalization of Indoles in C2 and C3 Positions." Angewandte Chemie International Edition, 48(51), 9608-9644.[1] Link

  • Ishikura, M., et al. (2015).[1] "Recent Advances in the Synthesis of Indole Derivatives via Palladium-Catalyzed Cross-Coupling Reactions." Heterocycles, 91(12).[1] Link

Reference Standard Qualification & Analysis Guide: 6-Bromo-3-ethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-ethyl-1H-indole (CAS: 1360945-68-1) is a critical pharmacophore used in the synthesis of antiviral and anticancer therapeutics.[1] Its structural integrity—specifically the bromine position at C6 and the ethyl group at C3—dictates the biological efficacy of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives. It provides a self-validating protocol for researchers to qualify in-house working standards when commercial CRMs are unavailable, ensuring data integrity in GMP/GLP environments.[1]

Part 1: Comparative Analysis of Reference Standard Grades

In drug development, the "reference standard" is the ruler by which all other materials are measured. For niche intermediates like 6-Bromo-3-ethyl-1H-indole, researchers often face a choice between custom-synthesized primary standards and commercial reagent-grade materials.[1]

Performance Matrix: Primary Standard vs. Reagent Grade
FeatureOption A: Primary Reference Standard (Qualified) Option B: Commercial Reagent Grade Impact on Data
Purity Assignment Quantitative Mass Balance (100% - Impurities - Water - Solvents - Ash)Area Normalization (HPLC Area %)High: Area % ignores water/solvents, leading to potency overestimation (often 2-5% error).[1]
Traceability Traceable to SI units or Pharmacopeial standards (USP/EP).[1]Internal manufacturer batch only.[1]Critical: Required for IND/NDA submissions.
Impurity Profiling Quantified positional isomers (4-Br, 5-Br) and des-bromo analogs.[1]Unspecified or "Total Impurities".High: Positional isomers often co-elute, skewing potency.[1]
Stability Data Real-time stability data provided.[1]Retest date only.Medium: Indoles are light/air sensitive; unknown history risks degradation.[1]
Cost/Lead Time High / Weeks to Months.[1]Low / Days.Operational: Trade-off between speed and compliance.
The "Hidden" Risk: Positional Isomerism

Commercial reagent suppliers often synthesize bromo-indoles via the Fischer indole synthesis or bromination of indole. These routes can yield mixtures of 4-bromo and 6-bromo isomers.[1]

  • Risk: A reagent grade labeled "98% pure" by HPLC-UV may actually contain 5% of the 4-bromo isomer if the method lacks specificity.

  • Solution: NMR (NOESY/COSY) is mandatory for the primary qualification to confirm regiochemistry.

Part 2: Analytical Strategy & Experimental Protocols

Validated HPLC Method for Purity & Impurity Separation

Objective: Isolate 6-Bromo-3-ethyl-1H-indole from its synthesis precursors (hydrazines) and degradation products (oxidation).[1]

Method Parameters:

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm) or Phenyl-Hexyl for isomer selectivity.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and sharpens amine peaks).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5% → 95% B (Linear Ramp)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide/peptide bonds if coupled).[1]

  • Temperature: 30°C.

Why this works: The acidic mobile phase keeps the indole nitrogen protonated/neutral depending on pH relative to pKa, preventing tailing. The gradient ensures elution of highly lipophilic dimers formed during oxidation.

Self-Validating Standard Preparation Protocol

Directive: Use this protocol to convert a "Reagent Grade" purchase into a "Qualified Working Standard."

  • Homogeneity Check: Grind the commercial bulk material to a fine powder to ensure uniformity.[1]

  • Drying: Dry a sub-sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Stock Solution: Dissolve 10.0 mg (accurately weighed) in 10.0 mL MeCN.

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of peak area < 2.0%.[1]

    • Requirement: Tailing factor < 1.5.[1]

Part 3: Qualification Workflow (Visualized)

The following diagram illustrates the "Mass Balance Approach" required to establish a Primary Reference Standard from a raw material.

ReferenceStandardQualification cluster_calc Mass Balance Logic Start Raw Material Reception (Reagent Grade) ID_Tests Structural Identification (1H-NMR, MS, IR) Start->ID_Tests Purity_HPLC Chromatographic Purity (HPLC-UV @ 2 wavelengths) ID_Tests->Purity_HPLC Structure Confirmed Reject Reject / Recrystallize ID_Tests->Reject Isomer Mismatch Residuals Volatile Impurities (GC-HS for Solvents, KF for Water) Purity_HPLC->Residuals Inorganics Inorganic Impurities (ROI / ICP-MS) Residuals->Inorganics Calc Potency Calculation (Mass Balance Equation) Inorganics->Calc Release Release as Qualified Reference Standard Calc->Release Purity > 98.0% Calc->Reject Purity < 98.0%

Figure 1: The Mass Balance Qualification Workflow. This rigorous process accounts for non-chromatographable impurities (water, salt, metals) which simple HPLC area-% ignores.[1]

Part 4: Stability & Handling Guidelines

Indoles are electron-rich heterocycles susceptible to oxidative degradation.[1]

  • Light Sensitivity: 6-Bromo-3-ethyl-1H-indole will darken (yellow to brown) upon exposure to UV/visible light due to the formation of quinoidal oxidation products.[1]

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Oxidation: The C3 position is reactive.[1] In solution, it can oxidize to 6-bromo-1H-indole-3-carbaldehyde .[1]

    • Protocol: Flush headspace with Argon or Nitrogen after every use.[1] Store solid at -20°C.

  • Solvent Stability:

    • Stable: Acetonitrile, Methanol (short term).[1][2][4]

    • Unstable: DMSO (can cause oxidation over long periods), Acidic water (degradation over days).[1]

References

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column . SIELC Technologies.[1] Available at: [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients . International Council for Harmonisation (ICH), 2000.[1] Section 11.1 "Reference Standards". Available at: [Link]

  • Reference Standards in the Pharmaceutical Industry . MRIGlobal.[1] Available at: [Link][1]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant . National Institutes of Health (NIH).[1] Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 6-Bromoindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 6-bromoindole, are key intermediates in the synthesis of numerous biologically active compounds. Infrared (IR) spectroscopy provides a rapid and reliable method for identifying key functional groups and confirming the structural integrity of these molecules. This guide offers an in-depth comparison of the characteristic IR absorption bands of 6-bromoindole and its parent compound, indole, providing the necessary experimental and theoretical context for accurate spectral interpretation.

The Indole Nucleus: A Vibrational Fingerprint

The infrared spectrum of the parent indole molecule is characterized by several distinct absorption bands corresponding to the vibrations of its specific functional groups. Understanding these fundamental vibrations is the first step in identifying the more subtle changes introduced by substituents. The key characteristic bands for indole are well-documented and serve as our baseline for comparison.[1]

A representative FT-IR spectrum of indole shows a prominent N-H stretching vibration around 3406 cm⁻¹.[1] The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3022-3049 cm⁻¹).[1] The region between 1450 cm⁻¹ and 1620 cm⁻¹ is dominated by the stretching vibrations of the aromatic carbon-carbon double bonds (C=C).[1] Finally, the fingerprint region, below 1000 cm⁻¹, contains a complex pattern of bands arising from C-H out-of-plane bending and other skeletal vibrations that are highly characteristic of the indole ring system.

Comparative Analysis: Indole vs. 6-Bromoindole

The introduction of a bromine atom at the 6-position of the indole ring induces noticeable shifts in the vibrational frequencies of the molecule. These shifts are a direct consequence of the electronic and mass effects of the bromine substituent. By comparing the IR spectrum of 6-bromoindole to that of indole, we can pinpoint these changes and use them as diagnostic markers for successful bromination. While a publicly available, high-resolution spectrum of 6-bromoindole is accessible through specialized databases such as the KnowItAll IR Spectral Library from Bio-Rad Laboratories, this guide will focus on the expected and mechanistically justified differences.[2][3]

Table 1: Comparison of Characteristic IR Bands of Indole and Expected Bands for 6-Bromoindole

Vibrational Mode Indole (Experimental, cm⁻¹) 6-Bromoindole (Expected, cm⁻¹) Interpretation of the Shift
N-H Stretch~3406Slightly lower, ~3400The electron-withdrawing nature of bromine can slightly alter the electron density around the nitrogen, potentially weakening the N-H bond and shifting the frequency to a lower wavenumber.
Aromatic C-H Stretch3022 - 30493020 - 3100Largely unchanged, but the pattern and relative intensities of these bands may be altered due to the change in the substitution pattern of the benzene ring.
Aromatic C=C Stretch1616, 1577, 1508, 1456Similar range, with potential shiftsThe substitution can perturb the electronic distribution within the aromatic system, leading to minor shifts in these bands.
C-H Out-of-Plane BendingComplex pattern~880 - 800The substitution pattern on the benzene ring of 6-bromoindole (1,2,4-trisubstituted) is expected to produce a strong absorption in this region, which is highly diagnostic.[4]
C-Br StretchNot present~690 - 515The presence of a band in this region is a strong indicator of the carbon-bromine bond.
Causality of Spectral Shifts: The Influence of the Bromine Substituent

The observed differences in the IR spectra of indole and 6-bromoindole can be attributed to several key factors:

  • Mass Effect: Bromine is a heavy atom. Its presence will lower the frequency of vibrations it is directly involved in, most notably the C-Br stretching and bending modes. This is why the C-Br stretch is expected in the low-frequency region of the spectrum.

  • Electronic Effects: Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I). This can influence the electron density throughout the indole ring system, affecting bond strengths and, consequently, their vibrational frequencies. For instance, a slight shift in the N-H stretching frequency can be rationalized by the inductive pull of the bromine atom.

  • Symmetry and Substitution Pattern: The substitution of a hydrogen atom with bromine at the 6-position alters the overall symmetry of the molecule. This change is most evident in the fingerprint region, particularly the C-H out-of-plane bending vibrations. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, as seen in 6-bromoindole, a characteristic strong absorption is expected in the 880-800 cm⁻¹ region.[4]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.[5]

Objective: To obtain a high-quality FTIR spectrum of a solid 6-bromoindole sample.

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • 6-bromoindole sample (crystalline solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 6-bromoindole powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.[6]

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[7]

  • Cleaning:

    • After the measurement, release the pressure clamp and remove the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Visualizing Key Vibrational Modes

The following diagrams illustrate the key vibrational modes discussed in this guide, providing a visual representation of the atomic motions.

G cluster_indole Indole Core Vibrations cluster_6bi 6-Bromoindole Specific Vibrations N-H_Stretch N-H Stretch (~3406 cm⁻¹) Aromatic_CH_Stretch Aromatic C-H Stretch (3022-3049 cm⁻¹) Aromatic_CC_Stretch Aromatic C=C Stretch (1450-1620 cm⁻¹) CH_OOP C-H Out-of-Plane Bending (~880-800 cm⁻¹) C-Br_Stretch C-Br Stretch (~690-515 cm⁻¹) Indole_Molecule Indole Molecule Indole_Molecule->N-H_Stretch Exhibits Indole_Molecule->Aromatic_CH_Stretch Exhibits Indole_Molecule->Aromatic_CC_Stretch Exhibits 6-Bromoindole_Molecule 6-Bromoindole Molecule 6-Bromoindole_Molecule->CH_OOP Introduces 6-Bromoindole_Molecule->C-Br_Stretch Introduces 6-Bromoindole_Molecule->Indole_Molecule Derived from

Caption: Key vibrational modes for indole and 6-bromoindole.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of substituted indoles. The introduction of a bromine atom at the 6-position results in a predictable set of changes to the IR spectrum compared to the parent indole molecule. The most diagnostic features for 6-bromoindole are the appearance of a C-Br stretching band in the low-frequency region and a characteristic pattern of C-H out-of-plane bending vibrations indicative of the 1,2,4-trisubstitution of the benzene ring. By understanding the underlying principles of mass and electronic effects, researchers can confidently interpret the IR spectra of 6-bromoindoles and related compounds, ensuring the integrity of their synthetic intermediates and final products.

References

  • Bio-Rad Laboratories, Inc. KnowItAll IR Spectral Library. [Link]

  • Dukor, R. K., & Diem, M. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Applied Spectroscopy, 74(12), 1549-1557.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., & Jana, S. (2015). Spectroscopic characterization of biofield treated indole. Journal of Harmonized Research in Applied Sciences, 3(4), 286-291.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved February 7, 2024 from [Link].

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 7, 2024, from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 7, 2024, from [Link]

  • University of Calgary. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 7, 2024, from [Link]

Sources

Safety Operating Guide

6-Bromo-3-ethyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-3-ethyl-1H-indole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1]

Executive Directive: Waste Stream Classification

IMMEDIATE ACTION: 6-Bromo-3-ethyl-1H-indole must be classified and disposed of as HALOGENATED ORGANIC WASTE .

Under no circumstances should this compound be discarded in general trash, municipal drains, or mixed into "Non-Halogenated" solvent streams.[1][2] The presence of the bromine atom (Br) mandates specific high-temperature incineration protocols to prevent the formation of corrosive acid gases (HBr) and toxic brominated byproducts during thermal destruction.[1]

Hazard Profile & Physicochemical Basis

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound is not just "chemical waste"; it is a halogenated aromatic that poses specific downstream risks.[1]

Physicochemical Properties Table
PropertyDataOperational Implication
Chemical Structure Indole core + Ethyl group + Bromine Mandatory Halogenated Stream. The Br atom requires scrubbers during incineration.[1]
Physical State Solid (typically off-white powder)Dust inhalation risk; requires double containment for solids.[1]
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1]
Combustibility Combustible OrganicDo not store near strong oxidizers (e.g., nitric acid, peroxides).[1]
Reactivity Stable under normal conditionsSafe for long-term storage in waste accumulation areas if sealed.[1]
The Causality of Segregation
  • Why separate Halogens? When non-halogenated solvents (like Acetone or Ethanol) are incinerated, they burn clean.[1] When 6-Bromo-3-ethyl-1H-indole is incinerated, the bromine converts to Hydrogen Bromide (HBr) gas.[1] If this enters a standard incinerator without acid-gas scrubbers, it corrodes the facility's stack and violates EPA/local emission standards.[1]

  • Cost Impact: Disposal of halogenated waste typically costs 2-3x more than non-halogenated waste.[1][3][4] Contaminating a 55-gallon drum of non-halogenated solvent with even a few grams of this indole forces the entire drum to be reclassified as halogenated, tripling the disposal cost.[1]

Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for disposing of 6-Bromo-3-ethyl-1H-indole, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and standard EHS protocols.

DisposalWorkflow Start Waste Generated: 6-Bromo-3-ethyl-1H-indole StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid ContainerSolid Container: Wide-Mouth HDPE Jar or Double-Bagged (Clear Poly) IsSolid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid' Constituent: '6-Bromo-3-ethyl-1H-indole' ContainerSolid->LabelSolid Storage Satellite Accumulation Area (SAA) Secondary Containment Required LabelSolid->Storage SolventCheck Check Solvent Composition IsLiquid->SolventCheck Halogenated Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Compatible NonHalogenated Solvent is Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Mix Carboy Container: Halogenated Waste Carboy (Keep Headspace >10%) Halogenated->Carboy ForceHal CRITICAL: Presence of Indole renders mix HALOGENATED NonHalogenated->ForceHal Contamination ForceHal->Carboy LabelLiquid Label: 'Hazardous Waste - Liquid' Check 'Halogenated' Box Carboy->LabelLiquid LabelLiquid->Storage Pickup EHS / Contractor Pickup (Incineration w/ Scrubbing) Storage->Pickup

Figure 1: Decision logic for segregating and packaging halogenated indole waste.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Use this for: Expired pure chemicals, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Double Containment: If using bags, always double-bag to prevent punctures from other waste (e.g., broken glass pipettes).[1]

  • Labeling:

    • Affix a hazardous waste tag immediately upon adding the first gram of waste.[1]

    • Chemical Name: Write "6-Bromo-3-ethyl-1H-indole" (Do not use abbreviations or structural formulas).

    • Hazard Check: Mark "Toxic" and "Irritant."[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal) or tightly screw the jar lid.[1] Never leave open in the fume hood.[1]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for: Mother liquors, rotary evaporator traps, rinses.[1]

  • Stream Identification: Regardless of the solvent used (even if it is Ethanol or Ethyl Acetate), the presence of the bromo-indole classifies the entire mixture as Halogenated.[1]

  • Container: Use a dedicated "Halogenated Organic Solvents" carboy (typically white HDPE or safety-coated glass).[1]

  • Compatibility Check:

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases.[1] This can cause exothermic runaways in the drum.[1]

    • Do NOT fill the carboy >90%.[1] Leave headspace for thermal expansion.[1]

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").

    • Explicitly list "6-Bromo-3-ethyl-1H-indole <5%" as a trace contaminant.[1]

    • Ensure the "Halogenated" checkbox is ticked.[1]

Emergency Contingencies

Scenario: Benchtop Spill (< 50g/50mL)

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then wipe up.[1]

    • Liquid: Use absorbent pads or vermiculite.[1]

  • Disposal: Place all cleanup materials into a clear plastic bag. Seal and label as "Hazardous Waste - Solid - Debris containing 6-Bromo-3-ethyl-1H-indole."[1]

References & Authority

  • PubChem. 6-Bromo-3-methyl-1H-indole (Analogous Hazard Data).[1] National Library of Medicine.[1] [Link][1]

  • U.S. EPA. Hazardous Waste Generator Regulations: A User-Friendly Reference Document.[1][5] (Defining Halogenated Waste Streams). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-ethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-ethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.